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  • Product: 4-(2-Hydroxypropan-2-yl)phenol
  • CAS: 2948-47-2

Core Science & Biosynthesis

Foundational

4-(2-Hydroxypropan-2-yl)phenol basic properties

An In-Depth Technical Guide to the Core Properties of 4-(2-Hydroxypropan-2-yl)phenol For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Properties of 4-(2-Hydroxypropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-hydroxypropan-2-yl)phenol, a molecule of interest in synthetic and pharmaceutical chemistry. While structurally related to the well-known Bisphenol A (BPA), this compound possesses a unique combination of a phenol and a tertiary alcohol, conferring distinct chemical properties. This document delves into its fundamental physicochemical characteristics, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its toxicological profile and likely metabolic fate. For the drug development professional, this guide positions 4-(2-hydroxypropan-2-yl)phenol not as a therapeutic agent in itself, due to a lack of extensive biological activity data, but as a valuable and versatile building block in the synthesis of more complex molecular architectures. Detailed, field-proven protocols for its synthesis and analytical characterization are provided to support practical laboratory applications.

Introduction: Chemical Identity and Structural Context

4-(2-Hydroxypropan-2-yl)phenol, with the CAS Number 2948-47-2, is an aromatic organic compound featuring a phenol ring substituted at the para position with a 2-hydroxypropan-2-yl group.[1] Its structure combines a nucleophilic aromatic ring and two hydroxyl groups of differing reactivity—one phenolic and one tertiary aliphatic.

It is critical to distinguish 4-(2-hydroxypropan-2-yl)phenol from its more widely known and studied relative, 4,4'-(propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA).[2] While both share a common isopropylidene bridge origin, 4-(2-hydroxypropan-2-yl)phenol is a monophenolic species, which fundamentally alters its biological and chemical profile. This guide will focus exclusively on the properties and potential of this monophenolic derivative.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of 4-(2-hydroxypropan-2-yl)phenol are summarized below, providing essential data for solubility, permeability, and formulation considerations.

PropertyValueSource(s)
IUPAC Name 4-(2-hydroxypropan-2-yl)phenol[1]
CAS Number 2948-47-2[3][4]
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [1][4]
Melting Point 105-107 °C[4]
pKa (Predicted) 10.01 ± 0.26[3]
XLogP3 (Octanol-Water Partition Coefficient) 1.6[1]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 40.5 Ų[1][3]
SMILES CC(C)(C1=CC=C(C=C1)O)O[1]
InChIKey PMZXHWXCHFTBFZ-UHFFFAOYSA-N[3][4]

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of 4-(2-hydroxypropan-2-yl)phenol involves the nucleophilic addition of a methyl organometallic reagent to 4-hydroxyacetophenone. The Grignard reaction, utilizing methylmagnesium bromide, is a classic and efficient choice for this transformation.[5][6]

The causality for this synthetic choice is rooted in the high nucleophilicity of the Grignard reagent and the electrophilicity of the ketone's carbonyl carbon.[7] The phenolic proton of 4-hydroxyacetophenone is acidic and will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: the first to deprotonate the phenol, and the second to perform the nucleophilic addition to the ketone. An alternative, though more costly, approach would involve protecting the phenolic hydroxyl group prior to the Grignard reaction.

A generalized workflow for this synthesis is presented below.

G cluster_0 Synthesis Workflow A Start: 4-Hydroxyacetophenone + Methylmagnesium Bromide (≥2 eq.) B Reaction Vessel (Anhydrous THF, 0°C to RT) A->B Grignard Addition C Acidic Workup (e.g., aq. NH4Cl) B->C Protonation D Extraction (e.g., Ethyl Acetate) C->D Phase Separation E Purification (Column Chromatography) D->E Isolation F Product: 4-(2-Hydroxypropan-2-yl)phenol E->F Final Product

Caption: Generalized workflow for the Grignard synthesis of 4-(2-hydroxypropan-2-yl)phenol.

A detailed, self-validating protocol for this synthesis is provided in Section 6.1.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(2-hydroxypropan-2-yl)phenol is dictated by its two key functional groups: the phenol and the tertiary benzylic alcohol.

  • Phenolic Hydroxyl Group: This group makes the aromatic ring highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) ortho to the hydroxyl group. The hydroxyl proton is acidic (predicted pKa ~10.01) and can be deprotonated by a suitable base to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions.[3] This functionality is key for incorporating the molecule into larger structures via ether or ester linkages.[8]

  • Tertiary Benzylic Alcohol: The tertiary alcohol is resistant to oxidation under standard conditions. However, under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water generates a tertiary benzylic carbocation. This carbocation is highly stabilized by both hyperconjugation from the methyl groups and resonance with the adjacent phenyl ring, making it a key reactive intermediate.[9][10] This intermediate can then be attacked by nucleophiles or undergo elimination to form an alkene. This reactivity profile allows for the substitution of the hydroxyl group, providing a route to a variety of derivatives.[11]

Relevance in Pharmaceutical Sciences

While direct therapeutic applications for 4-(2-hydroxypropan-2-yl)phenol are not widely reported, its value to drug development professionals lies in its utility as a synthetic intermediate and its potential role as a metabolite.

Potential as a Building Block in Drug Synthesis

The dual functionality of the molecule makes it an attractive scaffold. The phenolic hydroxyl can be used as a handle to attach the molecule to a larger pharmacophore, potentially improving water solubility or providing a key hydrogen bonding interaction with a biological target.[12] For instance, phenolic moieties are common in a wide range of biologically active compounds, including antioxidants, anti-inflammatory agents, and anticancer drugs.[13][14] The tertiary alcohol can be derivatized or used as a synthetic precursor to introduce other functional groups.

Metabolic Profile and Pharmacokinetics

In the absence of specific metabolic studies on 4-(2-hydroxypropan-2-yl)phenol, its metabolic fate can be predicted based on the well-established metabolism of other simple phenols.[15] If absorbed, the compound would likely undergo Phase II metabolism primarily in the liver.[16] The principal metabolic pathways would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[15] These conjugation reactions attach highly polar glucuronic acid or sulfate moieties to the phenolic hydroxyl group, dramatically increasing water solubility and facilitating rapid renal excretion.[16] This detoxification pathway is common for xenobiotics containing phenolic groups.[17]

G cluster_1 Predicted Metabolic Pathway Parent 4-(2-Hydroxypropan-2-yl)phenol (Lipophilic) UGT UGT Enzyme (Liver) Parent->UGT Glucuronidation SULT SULT Enzyme (Liver) Parent->SULT Sulfation Glucuronide Glucuronide Conjugate (Hydrophilic) UGT->Glucuronide Sulfate Sulfate Conjugate (Hydrophilic) SULT->Sulfate Excretion Renal Excretion (Urine) Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted Phase II metabolic pathway for 4-(2-hydroxypropan-2-yl)phenol.

Toxicological Profile and Safety Considerations

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(2-hydroxypropan-2-yl)phenol presents several hazards. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye damage (Category 1). It may also cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of 4-(2-hydroxypropan-2-yl)phenol. These methods are based on established chemical principles and represent self-validating systems for producing and characterizing the compound with high purity.

Protocol for Synthesis via Grignard Reaction

Objective: To synthesize 4-(2-hydroxypropan-2-yl)phenol from 4-hydroxyacetophenone.

Materials:

  • 4-hydroxyacetophenone

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide or methyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (2.5 equivalents) to the flask. Add a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve methyl iodide (2.5 equivalents) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated upon color change (disappearance of iodine color) and gentle refluxing.

    • Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition is complete, stir the mixture for 1 hour at room temperature.[18]

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent (2.2 equivalents) to the stirred solution of 4-hydroxyacetophenone via cannula or dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[18]

  • Workup and Extraction:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[18]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate gradient of hexane and ethyl acetate to yield the pure product.

Protocol for Purity Analysis by HPLC

Objective: To determine the purity of synthesized 4-(2-hydroxypropan-2-yl)phenol using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[19][20]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]

  • Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[19]

  • Mobile Phase B: Acetonitrile or Methanol.[19]

  • Flow Rate: 1.0 mL/min.[21]

  • Column Temperature: 25-30 °C.[21]

  • Detection Wavelength: Monitor at ~278 nm, characteristic for phenolic compounds.[22]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.[21]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Run a gradient elution method for optimal separation of the product from any potential impurities or starting materials. A typical gradient might be:

      • 0-20 min: 10-80% B

      • 20-25 min: 80-10% B

      • 25-30 min: Hold at 10% B

    • Inject the standard and sample solutions.

  • Data Analysis: Identify the peak corresponding to 4-(2-hydroxypropan-2-yl)phenol by comparing its retention time to that of a reference standard. Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion and Future Perspectives

4-(2-Hydroxypropan-2-yl)phenol is a structurally interesting molecule with well-defined physicochemical properties and predictable reactivity. While it is not a primary candidate for direct therapeutic use based on current knowledge, its true value for the pharmaceutical industry lies in its potential as a versatile synthetic building block. The presence of two distinct and modifiable hydroxyl groups allows for its incorporation into a wide array of more complex molecules. Future research should focus on exploring the synthesis of novel derivatives and evaluating their biological activities, thereby leveraging the unique chemical scaffold that 4-(2-hydroxypropan-2-yl)phenol provides.

References

  • Horvat, G., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. [Link]

  • Wikipedia. (n.d.). Naturally occurring phenols. [Link]

  • Kuete, V. (n.d.). Simple Phenols, Phenolic Acids, and Related Esters from the Medicinal Plants of Africa. University of Oregon. [Link]

  • ResearchGate. (2020, July 16). Biosynthesis and metabolic actions of simple phenolic acids in plants. [Link]

  • ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing.... [Link]

  • Olkowski, A. A., et al. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • PubMed. (n.d.). Metabolic activation of 1-naphthol and phenol by a simple superoxide-generating system and human leukocytes. [Link]

  • ChemTalk. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]

  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]

  • SciELO. (n.d.). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. [Link]

  • MDPI. (2025, February 24). Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism. [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. [Link]

  • YouTube. (2025, April 7). Allylic and Benzylic Reactivity Overview. [Link]

  • National Institutes of Health. (n.d.). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. [Link]

  • MDPI. (2021, September 7). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Canadian Science Publishing. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. [Link]

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • ACS Publications. (2009, March 16). The Grignard Reagents. [Link]

  • ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone ?. [Link]

  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. [Link]

  • National Institutes of Health. (n.d.). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. [Link]

  • Journal of Tropical Pharmacy and Chemistry. (2025, February 1). Review of Chemical Characteristics of Antioxidant Compounds and Biological Activities that have the Potential for Pharmaceuticals. [Link]

  • NextSDS. (n.d.). 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: 2-methyloxirane. [Link]

  • Frontiers. (2025, March 3). The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. [Link]

  • MDPI. (2024, March 26). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. [Link]

  • PubMed. (2018, March 15). Hydroxytyrosol: Bioavailability, toxicity, and clinical applications. [Link]

Sources

Exploratory

4-(2-Hydroxypropan-2-yl)phenol chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(2-Hydroxypropan-2-yl)phenol Introduction 4-(2-Hydroxypropan-2-yl)phenol is a bifunctional organic compound featuring both a phenol group and a tertiary alcohol. This unique combination o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(2-Hydroxypropan-2-yl)phenol

Introduction

4-(2-Hydroxypropan-2-yl)phenol is a bifunctional organic compound featuring both a phenol group and a tertiary alcohol. This unique combination of functionalities makes it a molecule of significant interest as a chemical intermediate and a building block in organic synthesis. Its structural relationship to other industrially important phenols positions it as a valuable compound for researchers in synthetic chemistry and materials science. This guide provides a comprehensive technical overview of its chemical identity, structure, properties, a representative synthesis protocol, and safety considerations, designed for an audience of researchers, scientists, and professionals in drug development.

Chemical Identity and Structure Elucidation

The precise identification and structural understanding of a chemical entity are foundational to all subsequent research and application.

Nomenclature and Identifiers
  • IUPAC Name : 4-(2-hydroxypropan-2-yl)phenol[1]

  • CAS Number : 2948-47-2[1][2][3]

  • Molecular Formula : C₉H₁₂O₂[1][2][3]

  • Molecular Weight : 152.19 g/mol [1]

  • Synonyms : 4-(1-hydroxy-1-methylethyl)phenol, p-hydroxycumyl alcohol

Chemical Structure

The molecule consists of a phenol ring where the hydroxyl group is at position 1. At position 4 (the para position), a 2-hydroxypropan-2-yl group is attached. This substituent is a tertiary alcohol, with a central carbon bonded to two methyl groups and a hydroxyl group.

Caption: Chemical structure of 4-(2-Hydroxypropan-2-yl)phenol.

Computed Descriptors

For computational chemistry and pharmacokinetic modeling, standardized identifiers are crucial.

  • SMILES : CC(C)(C1=CC=C(C=C1)O)O[1]

  • InChI : InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3[1]

  • InChIKey : PMZXHWXCHFTBFZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and potential applications.

PropertyValueSource
Melting Point 105-107 °C
pKa (Predicted)10.01 ± 0.26[3]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 40.5 Ų[3]

Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a common and logical approach for synthesizing 4-(2-Hydroxypropan-2-yl)phenol is through the Friedel-Crafts alkylation of phenol with acetone, mediated by an acid catalyst.

Reaction Principle

This reaction is an electrophilic aromatic substitution. The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon. The electron-rich phenol ring then acts as a nucleophile, attacking the activated acetone. The para position is favored for substitution due to the ortho-, para-directing nature of the hydroxyl group and reduced steric hindrance compared to the ortho position. Controlling the reaction stoichiometry (using an excess of phenol) is critical to favor the mono-substituted product over the di-substituted product, Bisphenol A.

G Reactants Reactants: Phenol & Acetone Activation Protonation of Acetone (Carbocation Formation) Reactants->Activation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Activation Attack Nucleophilic Attack by Phenol Activation->Attack Intermediate Arenium Ion (Sigma Complex) Attack->Intermediate Deprotonation Deprotonation & Catalyst Regeneration Intermediate->Deprotonation Product Product: 4-(2-Hydroxypropan-2-yl)phenol Deprotonation->Product Purification Work-up & Purification (e.g., Crystallization) Product->Purification Final Final Purified Product Purification->Final

Caption: Proposed workflow for the synthesis of 4-(2-Hydroxypropan-2-yl)phenol.

Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol (e.g., 3 molar equivalents).

  • Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the phenol with stirring. The mixture may warm slightly.

  • Reactant Addition : Place acetone (1 molar equivalent) in the dropping funnel. Add the acetone dropwise to the stirred phenol-acid mixture over 30-60 minutes. Maintain the reaction temperature between 50-70°C. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

  • Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (acetone) is consumed.

  • Quenching and Work-up : Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of cold water to precipitate the crude product and dilute the acid.

  • Extraction : If an oily layer forms, transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield the pure 4-(2-Hydroxypropan-2-yl)phenol.

Potential Applications in Drug Development and Research

While specific therapeutic applications for 4-(2-Hydroxypropan-2-yl)phenol are not extensively documented in mainstream literature, its structure provides significant potential as a versatile intermediate in medicinal chemistry and materials science.

  • Scaffold for Drug Design : The molecule possesses two key functional groups. The phenolic hydroxyl group can act as a hydrogen bond donor/acceptor and is a common feature in many biologically active molecules. The tertiary alcohol provides another site for hydrogen bonding or for further chemical modification, such as esterification or etherification, to modulate physicochemical properties like solubility and lipophilicity.

  • Intermediate for Complex Syntheses : It can serve as a starting material for more complex molecules. The phenol ring can undergo further electrophilic substitution, and the hydroxyl groups can be used as handles for coupling reactions.

  • Building Block for Polymers : Phenolic compounds are precursors to polymers like polycarbonates and epoxy resins.[4] Although this compound is not Bisphenol A, its bifunctional nature allows it to be explored as a monomer for creating novel polymers with potentially different properties, such as improved thermal stability or altered receptor binding profiles.[4][5]

The exploration of this molecule in drug development could involve its use as a fragment in fragment-based drug discovery or as a scaffold to be decorated with other pharmacophoric groups to target specific biological pathways.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(2-Hydroxypropan-2-yl)phenol presents several hazards.

GHS Hazard Classification
  • Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark)[2]

  • Hazard Statements :

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H318: Causes serious eye damage[1]

    • H335: May cause respiratory irritation[1]

Handling and Personal Protective Equipment (PPE)

Given the hazards, strict safety protocols must be followed when handling this compound.

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[7]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection : If dusts or aerosols are generated, a NIOSH/MSHA approved respirator may be necessary.[7]

  • First Aid Measures :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

    • Skin : Remove contaminated clothing and wash the affected area with soap and water.[6]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or physician.[6]

    • Inhalation : Move the person to fresh air.[6]

Conclusion

4-(2-Hydroxypropan-2-yl)phenol is a structurally interesting organic compound with well-defined chemical and physical properties. Its synthesis via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution, requiring careful control of conditions to ensure product selectivity. While not as widely studied as some of its structural relatives, its bifunctional nature provides considerable potential for its use as a chemical intermediate and building block in diverse fields, from polymer science to medicinal chemistry. Adherence to stringent safety protocols is essential when handling this compound due to its irritant and corrosive properties.

References

  • Benchchem. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol.

  • NextSDS. 4-(2-hydroxypropan-2-yl)phenol — Chemical Substance Information.

  • Matrix Fine Chemicals. 4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL | CAS 80-05-7.

  • PubChem. 4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238.

  • Sigma-Aldrich. 4-(2-hydroxypropan-2-yl)phenol | 2948-47-2.

  • Guidechem. 4-(2-hydroxypropan-2-yl)phenol 2948-47-2 wiki.

  • SAFETY DATA SHEET. (October 13 2017).

  • SAFETY DATA SHEET. (March 26 2010).

  • ChemicalBook. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | 60112-98-3.

  • PubChem. 4-(2-Hydroxypropyl)phenol | C9H12O2 | CID 23498439.

  • Google Patents. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

  • Journal of Basic and Clinical Pharmacy. Biopharmaceutical Applications in the Development of Oral Drug Delivery Systems.

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Environmental Metabolism of 4-(2-Hydroxypropan-2-yl)phenol

Executive Summary As a critical intermediate in both synthetic chemistry and environmental remediation, 4-(2-Hydroxypropan-2-yl)phenol (CAS 2948-47-2) occupies a unique intersection in modern applied science. Also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical intermediate in both synthetic chemistry and environmental remediation, 4-(2-Hydroxypropan-2-yl)phenol (CAS 2948-47-2) occupies a unique intersection in modern applied science. Also known as 2-(4-hydroxyphenyl)propan-2-ol, this compound is primarily recognized as the major microbial degradation metabolite of Bisphenol A (BPA) . Understanding its chemical behavior, structural properties, and metabolic pathways is essential for drug development professionals and environmental scientists designing bioremediation strategies or utilizing it as a precursor for complex polymers.

This whitepaper synthesizes the fundamental physicochemical data, mechanistic synthesis pathways, and self-validating laboratory protocols required to isolate and quantify this compound with high analytical rigor.

Physicochemical and Structural Profiling

The dual functional groups of 4-(2-Hydroxypropan-2-yl)phenol—a phenolic hydroxyl group and a tertiary alcohol on the isopropyl side chain—dictate its reactivity and solubility profile. The tertiary alcohol is highly susceptible to dehydration under strongly acidic conditions, a factor that must be controlled during synthesis and extraction.

Below is a consolidated profile of its quantitative properties, essential for predicting chromatographic retention and bioavailability .

PropertyValueScientific Implication
CAS Number 2948-47-2Primary chemical identifier.
Molecular Formula C₉H₁₂O₂Base for mass spectrometry (M+H: 153.09 m/z).
Molecular Weight 152.19 g/mol Small molecule; highly permeable in biological membranes.
XLogP3 1.6Moderately lipophilic; suitable for reverse-phase LC.
pKa (Predicted) 10.01 ± 0.26Phenolic proton dissociation; remains neutral at physiological pH.
Topological Polar Surface Area 40.5 ŲExcellent membrane permeability (well below the 140 Ų limit).
Melting Point 105–107 °CSolid at room temperature; requires polar organic solvents for dissolution.
H-Bond Donors/Acceptors 2 / 2Facilitates strong interactions with polar stationary phases.

Chemical Synthesis and Structural Characterization

In a laboratory setting, 4-(2-Hydroxypropan-2-yl)phenol is synthesized via the Friedel-Crafts hydroxyalkylation of phenol. Acetone serves as both the solvent and the electrophile source. Acid catalysis (typically H₂SO₄) protonates the carbonyl oxygen of acetone, generating a highly reactive carbocation. Phenol undergoes electrophilic aromatic substitution, heavily favoring the para-position due to the severe steric hindrance imposed by the bulky tertiary carbocation at the ortho-position.

Synthesis_Workflow Phenol Phenol + Acetone (Precursors) Reaction Acid Catalysis (H2SO4) Temp < 50°C Phenol->Reaction Mix reactants Crude Crude Mixture (Target + Polyalkylated) Reaction->Crude Alkylation Purification Silica Chromatography (EtOAc/Hexane) Crude->Purification Separation Product 4-(2-Hydroxypropan-2-yl)phenol (Pure Isolate) Purification->Product Isolation

Chemical synthesis and purification workflow for 4-(2-Hydroxypropan-2-yl)phenol.

Protocol 1: Controlled Synthesis and Purification

Expertise & Causality: Temperature control is the most critical variable here. The reaction must be maintained strictly below 50°C. Higher temperatures provide the activation energy required for the tertiary alcohol to dehydrate into an alkene, which subsequently triggers runaway polymerization or polyalkylation.

Step-by-Step Methodology:

  • Initiation: Dissolve 100 mmol of phenol in an excess of anhydrous acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Catalysis: Dropwise, add 5 mL of concentrated H₂SO₄ while maintaining the internal temperature below 10°C to prevent exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (approx. 22°C) for 4 hours. Do not exceed 50°C.

  • Quenching: Neutralize the acid by pouring the mixture into 100 mL of saturated aqueous NaHCO₃. Extract the organic layer using ethyl acetate (3 x 50 mL).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of 10% to 30% ethyl acetate in hexane.

Self-Validating System (QC): The protocol validates its own success through post-purification ¹H-NMR analysis. A successful synthesis is confirmed by the presence of a distinct 6H singlet at ~1.5 ppm (representing the two equivalent methyl groups of the isopropyl moiety) and an AB quartet in the aromatic region (~6.8 - 7.2 ppm), which mathematically proves exclusive para-substitution. If multiplet signals appear around 5.0-5.5 ppm, the system flags the presence of dehydrated alkene byproducts, invalidating the batch.

Environmental Significance: The BPA Degradation Pathway

Bisphenol A (BPA) is a ubiquitous endocrine-disrupting chemical found in polycarbonate plastics. Its environmental persistence is mitigated by specific microbial communities, most notably Sphingomonas sp. strain TTNP3. These bacteria utilize an enzymatic ipso-substitution mechanism to cleave the robust C-C bond bridging the two phenolic rings of BPA .

This enzymatic attack yields two primary metabolites: hydroquinone and 4-(2-Hydroxypropan-2-yl)phenol . Tracking the concentration of 4-(2-Hydroxypropan-2-yl)phenol in wastewater or soil is the gold standard for verifying active biological BPA remediation.

BPA_Degradation BPA Bisphenol A (BPA) (Environmental Contaminant) Microbes Microbial Action (Sphingomonas sp. TTNP3) BPA->Microbes Ipso Ipso-Substitution (C-C Bond Cleavage) Microbes->Ipso Enzymatic attack Metabolite1 4-(2-Hydroxypropan-2-yl)phenol (Major Metabolite) Ipso->Metabolite1 Metabolite2 Hydroquinone (Co-Metabolite) Ipso->Metabolite2 Mineralization Further Mineralization (Carbon Cycling) Metabolite1->Mineralization Metabolite2->Mineralization

Microbial degradation pathway of Bisphenol A via ipso-substitution.

Protocol 2: Extraction and LC-MS/MS Quantification from Environmental Matrices

Expertise & Causality: Direct injection of environmental water samples into an LC-MS/MS system leads to severe ion suppression due to humic acids and inorganic salts. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) cartridge is mandatory. The HLB sorbent retains the moderately lipophilic 4-(2-Hydroxypropan-2-yl)phenol (XLogP3 = 1.6) while highly polar interferents wash through.

Step-by-Step Methodology:

  • Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove particulate matter. Adjust the pH to 3.0 using 1M HCl to ensure the phenolic hydroxyl group remains fully protonated (neutral), maximizing retention on the SPE sorbent.

  • Internal Standard Spiking: Spike the sample with 50 ng of isotopically labeled surrogate (e.g., BPA-d16).

  • SPE Conditioning: Condition a 200 mg HLB SPE cartridge with 5 mL of LC-grade methanol, followed by 5 mL of LC-grade water (pH 3.0).

  • Loading & Washing: Load the water sample onto the cartridge at a flow rate of 5 mL/min. Wash the cartridge with 5 mL of 5% methanol in water to elute polar salts.

  • Elution: Elute the target metabolite using 5 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile).

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Detect using Electrospray Ionization in negative mode (ESI-), monitoring the specific MRM transition for the deprotonated pseudo-molecular ion [M-H]⁻ at m/z 151.

Self-Validating System (QC): The protocol relies on the pre-extraction spiked internal standard (BPA-d16) to validate the workflow. If the calculated recovery of the internal standard falls outside the 80%–120% range, the system automatically flags the extraction as invalid due to matrix effects or procedural loss. This ensures that the final quantified concentration of 4-(2-Hydroxypropan-2-yl)phenol is mathematically corrected and strictly reliable.

Safety, Hazards, and Handling

Handling 4-(2-Hydroxypropan-2-yl)phenol requires strict adherence to laboratory safety protocols. The molecule's phenolic nature makes it a potent irritant to biological tissues. According to the Globally Harmonized System (GHS) , it is classified under the following hazard statements:

GHS CodeHazard ClassificationRequired PPE & Handling
H302 Harmful if swallowed (Acute Toxicity, Oral)Do not eat/drink in workspaces. Wash hands thoroughly.
H315 Causes skin irritationNitrile gloves and standard lab coat required.
H318 Causes serious eye damageChemical safety goggles or face shield mandatory.
H335 May cause respiratory irritationHandle exclusively inside a certified fume hood.

References

  • PubChem . "4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238". National Center for Biotechnology Information. Available at:[Link]

Exploratory

Comprehensive Technical Guide: 4-(2-Hydroxypropan-2-yl)phenol and its Synonyms in Chemical Degradation Workflows

Executive Summary In the fields of environmental remediation, toxicology, and polymer chemistry, tracking the degradation pathways of high-production-volume chemicals like Bisphenol A (BPA) is paramount. A critical, yet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of environmental remediation, toxicology, and polymer chemistry, tracking the degradation pathways of high-production-volume chemicals like Bisphenol A (BPA) is paramount. A critical, yet frequently misidentified, intermediate in these oxidative degradation pathways is 4-(2-Hydroxypropan-2-yl)phenol (CAS: 2948-47-2). Often appearing in literature under various synonyms such as 4-(1-hydroxy-1-methylethyl)phenol and 2-(4-Hydroxyphenyl)-2-propanol , this compound serves as a key biomarker for the cleavage of the isopropylidene bridge in bisphenol analogues.

This whitepaper synthesizes the nomenclature, mechanistic origins, and field-proven analytical workflows required to isolate, identify, and quantify this specific intermediate. By understanding the causality behind its formation and the physicochemical rationale for its detection parameters, researchers can build self-validating protocols for environmental monitoring and drug-metabolite profiling.

Nomenclature and Structural Synonyms

The chemical literature often suffers from nomenclature fragmentation, leading to incomplete data retrieval during systematic reviews. The compound features a phenolic ring substituted at the para position with a tertiary alcohol group (a 2-hydroxypropan-2-yl moiety).

To ensure rigorous literature tracking and database querying, Table 1 consolidates the quantitative and nominal identifiers for this compound.

Table 1: Chemical Identifiers and Synonyms for CAS 2948-47-2

ParameterValue / Identifier
Primary IUPAC Name 4-(2-hydroxypropan-2-yl)phenol
CAS Registry Number 2948-47-2
Molecular Formula C₉H₁₂O₂
Monoisotopic Mass 152.0837 Da
Structural Synonyms 4-(1-hydroxy-1-methylethyl)phenol2-(4-Hydroxyphenyl)-2-propanolp-(α-hydroxyisopropyl)phenol4-hydroxy-α,α-dimethylbenzyl alcohol
Contextual Descriptors BPA oxidative degradation intermediate; TBBPA debrominated metabolite

Mechanistic Origins: Oxidative Cleavage of Bisphenol A

The formation of 4-(2-Hydroxypropan-2-yl)phenol is highly dependent on the oxidative conditions applied to parent bisphenol compounds. Advanced Oxidation Processes (AOPs)—such as ozonation, Fenton reactions, and photocatalysis—generate Reactive Oxygen Species (ROS) like the hydroxyl radical (•OH).

Causality of Formation: The •OH radical preferentially attacks the electron-rich phenolic ring or the central quaternary carbon (the isopropylidene bridge) of BPA. The abstraction of a hydrogen atom or direct •OH addition leads to a phenoxyl radical intermediate. Subsequent rearrangement and C-C bond cleavage at the central carbon yield 4-(2-hydroxypropan-2-yl)phenol and a corresponding hydroquinone or phenol leaving group [1]. This cleavage is a critical detoxification step, as it dismantles the two-ring structure responsible for the estrogen-receptor binding affinity (endocrine disruption) inherent to BPA [2].

G BPA Bisphenol A (BPA) CAS: 80-05-7 ROS Reactive Oxygen Species (•OH, O3, Photocatalysis) BPA->ROS Oxidation Radical Phenoxyl Radical Intermediate ROS->Radical Hydrogen Abstraction Cleavage C-C Bond Cleavage (Isopropylidene Bridge) Radical->Cleavage Rearrangement Target 4-(2-Hydroxypropan-2-yl)phenol CAS: 2948-47-2 Cleavage->Target Hydroxylation Byproduct Hydroquinone / Phenol Derivatives Cleavage->Byproduct Leaving Group

Figure 1: Oxidative degradation pathway of Bisphenol A yielding 4-(2-Hydroxypropan-2-yl)phenol.

Analytical Workflows: UPLC-Q-TOF-MS Methodology

Detecting 4-(2-Hydroxypropan-2-yl)phenol in complex environmental matrices or catalytic reaction mixtures requires high mass accuracy and optimal chromatographic resolution. The following self-validating protocol utilizes Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) [3].

Rationale for Instrumental Parameters
  • Ionization Mode (ESI Negative): The selection of Electrospray Ionization in negative mode (ESI-) is dictated by the compound's phenolic hydroxyl group. Phenols readily undergo deprotonation ( pKa​≈9.5 ) in neutral to slightly basic mobile phases, yielding a highly stable phenoxide anion ( [M−H]− at m/z 151.076).

  • Stationary Phase (C18): A sub-2-micron C18 column is chosen to ensure adequate retention of the polar tertiary alcohol moiety while resolving it from the more hydrophobic parent BPA molecule and other degradation byproducts.

Table 2: Optimized UPLC-MS/MS Parameters

ParameterSetting / ValueScientific Rationale
Column C18 (2.1 x 100 mm, 1.7 µm)High theoretical plates for resolving polar phenolic isomers.
Mobile Phase A H₂O + 0.01% NH₄OHMildly basic pH promotes efficient deprotonation of phenols.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH; elutes hydrophobic aromatic rings sharply.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency and peak capacity.
Ionization Mode ESI (-)Phenols readily form[M-H]⁻ ions, minimizing background noise.
Capillary Voltage 2.0 kVKept relatively low to prevent in-source water loss from the tertiary alcohol.
Step-by-Step Experimental Protocol

Step 1: Sample Collection and Quenching

  • Extract 5.0 mL of the aqueous reaction mixture (e.g., from a photocatalytic or Fenton reactor).

  • Immediately quench the reaction by adding 100 µL of 1.0 M sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual ROS and halt further degradation of the intermediate [4].

  • Adjust the pH to 7.0 using dilute HCl or NaOH to stabilize the phenolic compounds.

Step 2: Solid Phase Extraction (SPE) Causality: Direct injection of catalytic mixtures can foul the MS source with metal ions (e.g., Fe³⁺, Ti⁴⁺). SPE isolates the organics and concentrates trace intermediates.

  • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge (200 mg) with 5 mL of LC-MS grade Methanol, followed by 5 mL of ultrapure water.

  • Load the quenched 5.0 mL sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 5% Methanol in water to remove highly polar salts and unreacted quenching agents.

  • Elute the target analytes using 4 mL of 100% LC-MS grade Methanol.

  • Evaporate the eluate to dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (90% A / 10% B).

Step 3: Chromatographic Separation

  • Inject 5 µL of the reconstituted sample onto the UPLC system.

  • Run a gradient elution profile: Hold at 10% B for 1 min, ramp linearly to 95% B over 8 minutes, hold at 95% B for 2 minutes to wash the column, and re-equilibrate at 10% B for 3 minutes.

Step 4: Q-TOF-MS Detection and Data Processing

  • Acquire data in full-scan mode (m/z 50–1000) to capture all degradation intermediates simultaneously.

  • Extract the exact mass chromatogram for m/z 151.0765 (± 5 ppm mass tolerance) to identify 4-(2-Hydroxypropan-2-yl)phenol.

  • Validate the identity by comparing the MS/MS fragmentation pattern (collision energy: 15-25 eV) against an authentic reference standard, looking for the characteristic neutral loss of water (-18 Da) from the tertiary alcohol group.

Workflow Sample 1. Sample Collection & Quenching (Na2S2O3, pH 7.0) SPE 2. Solid Phase Extraction (HLB Cartridge, MeOH Elution) Sample->SPE LC 3. UPLC Separation (C18 Column, H2O/MeCN gradient) SPE->LC MS 4. Q-TOF-MS Detection (ESI Negative Mode, m/z 151.076) LC->MS Data 5. Data Analysis (Mass Defect & MS/MS Profiling) MS->Data

Figure 2: Analytical workflow for the extraction and detection of phenolic degradation intermediates.

Toxicological and Environmental Implications

For drug development professionals and environmental scientists, identifying 4-(2-Hydroxypropan-2-yl)phenol is more than an analytical exercise; it is a critical toxicological checkpoint.

While parent bisphenols exhibit strong estrogenic activity due to their symmetrical, rigid dual-ring structure that mimics estradiol, the cleavage into mono-aromatic compounds like 4-(2-Hydroxypropan-2-yl)phenol generally results in a significant reduction in endocrine-disrupting potential [2]. However, the tertiary alcohol group makes this compound a reactive intermediate. Under certain environmental conditions, it can undergo dehydration to form 4-(prop-1-en-2-yl)phenol (4-isopropenylphenol), a compound known to form reactive electrophilic epoxides in biological systems, which can covalently bind to cellular macromolecules. Therefore, complete mineralization—rather than mere primary degradation to this intermediate—must be the ultimate goal of environmental remediation strategies [3].

References

  • Benchchem. "4-(2-hydroxypropyl)phenol | 22805-43-2". Benchchem Product Database.
  • NOAA Institutional Repository. "Occurrence, estrogen-related bioeffects and fate of bisphenol A chemical degradation intermediates and impurities: A review". NOAA.
  • ACS Applied Energy Materials. "Enhanced Photocatalytic Removal of Tetrabromobisphenol A by Magnetic CoO@graphene Nanocomposites under Visible-Light Irradiation". American Chemical Society.
  • UMassD Repository. "Occurrence, bio-effects and fate of bisphenol A chemical degradation intermediates: photodegradation of 4-cumylphenol". University of Massachusetts Dartmouth.
Foundational

An In-depth Technical Guide to the Discovery and History of p-Hydroxycumyl Alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction p-Hydroxycumyl alcohol, systematically known as 4-(2-hydroxypropan-2-yl)phenol, is a tertiary aromatic alcohol of significant interest in sever...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxycumyl alcohol, systematically known as 4-(2-hydroxypropan-2-yl)phenol, is a tertiary aromatic alcohol of significant interest in several scientific domains. While it does not possess the widespread industrial footprint of its close relative, Bisphenol A (BPA), its history is intrinsically linked to the development of polymer chemistry. Furthermore, its contemporary relevance has been amplified by its identification as a major metabolite and transformation product of BPA, a compound of considerable environmental and toxicological concern. This guide provides a comprehensive exploration of the discovery and history of p-hydroxycumyl alcohol, from its probable, albeit initially unrecognized, synthesis in the late 19th century to its modern-day significance.

Part 1: The Dawn of Phenol-Acetone Chemistry: An Unwitting Discovery

The story of p-hydroxycumyl alcohol begins not with its own discovery, but with the pioneering work on the condensation reaction between phenol and acetone. This reaction, aimed at producing larger, more complex molecules, inadvertently set the stage for the formation of p-hydroxycumyl alcohol as a key, yet overlooked, intermediate.

The Landmark Synthesis of Bisphenol A

In 1891, the Russian chemist Aleksandr Dianin reported the first synthesis of a compound he named "bisphenol," which would later become known as Bisphenol A (BPA).[1][2][3][4][5] Dianin's process involved the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone. This reaction is a classic example of an electrophilic aromatic substitution, where the protonated acetone (a carbocation) attacks the electron-rich phenol ring.

While Dianin's primary focus was the isolation and characterization of the final BPA product, the underlying mechanism of the reaction strongly suggests the formation of p-hydroxycumyl alcohol as a transient intermediate. The initial electrophilic attack of the acetonyl cation on phenol would logically yield this tertiary alcohol, which would then be protonated and subsequently react with a second phenol molecule to form BPA.

G Phenol Phenol pHCA p-Hydroxycumyl Alcohol (Intermediate) Phenol->pHCA Acetone Acetone Acetone->pHCA H_plus H+ BPA Bisphenol A pHCA->BPA Phenol2 Phenol Phenol2->BPA Water H₂O

An Early, Mistaken Identity

A few years after Dianin's work, in 1894, a German chemist named Link reported on a reaction involving phenol, chloroform, and acetone in the presence of a sodium hydroxide solution.[6][7] He claimed the product to be a "hydroxyphenyl hydroxyisopropyl keton" or "hydroxyisobutyrylphenol." This represents the earliest known, albeit mistaken, report of a compound with a structure analogous to p-hydroxycumyl alcohol.

However, in 1906, the Italian chemist Guido Bargellini reinvestigated this reaction.[6][8][9] Through careful analysis, Bargellini demonstrated that the product was, in fact, an α-phenoxyisobutyric acid and not a phenol derivative. This important correction, now known as the Bargellini reaction, clarified the initial misidentification by Link. While Link did not isolate p-hydroxycumyl alcohol, his work is a notable historical footnote in the journey towards its discovery.

Part 2: Synthesis and Characterization

While p-hydroxycumyl alcohol was likely present in the reaction mixtures of late 19th and early 20th-century chemists, its formal isolation and characterization are not well-documented in easily accessible historical records. Its synthesis is conceptually straightforward, and several methods can be employed.

Classical Synthetic Approaches

The most direct and logical synthesis of p-hydroxycumyl alcohol is through a controlled Friedel-Crafts alkylation of phenol with acetone. By carefully managing the reaction conditions, such as the stoichiometry of the reactants and the strength of the acid catalyst, the reaction can be stopped at the intermediate stage before the formation of BPA.

Another classical approach involves the use of a Grignard reagent. The reaction of a Grignard reagent derived from a protected p-bromophenol (e.g., p-(tert-butyldimethylsilyloxy)bromobenzene) with acetone, followed by deprotection, would yield p-hydroxycumyl alcohol. The development of Grignard reactions in the early 20th century provided a powerful tool for the synthesis of tertiary alcohols.[10][11]

Synthetic Method Reactants Key Conditions Advantages Disadvantages
Friedel-Crafts Alkylation Phenol, AcetoneAcid catalyst (e.g., H₂SO₄, HCl)Inexpensive starting materialsPotential for over-alkylation to BPA
Grignard Reaction Protected p-bromophenol, AcetoneEther solvent, anhydrous conditionsHigh yield and specificityRequires protection/deprotection steps
Modern Synthetic Protocols

Modern organic synthesis offers a variety of refined methods for the preparation of tertiary alcohols, including p-hydroxycumyl alcohol. These methods often provide higher yields and greater control over the reaction.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10 grams of phenol in 50 mL of a suitable solvent (e.g., nitrobenzene).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add 5 mL of concentrated sulfuric acid with constant stirring.

  • Acetone Addition: From the dropping funnel, add a stoichiometric equivalent of acetone dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G Start Start Setup Dissolve Phenol in Solvent Start->Setup Catalyst Add H₂SO₄ at 0°C Setup->Catalyst Acetone Add Acetone Dropwise Catalyst->Acetone React Stir at Room Temperature (24h) Acetone->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Part 3: Modern Significance: A Link to Bisphenol A Metabolism

The historical obscurity of p-hydroxycumyl alcohol has been supplanted by its contemporary importance as a key metabolite of Bisphenol A. Understanding the metabolic fate of BPA is crucial for assessing its potential health effects, and p-hydroxycumyl alcohol plays a central role in this narrative.

Environmental and Biological Transformation of BPA

In environmental and biological systems, BPA can undergo transformation through various enzymatic and abiotic processes. One of the major metabolic pathways involves the oxidation of BPA, leading to the formation of p-hydroxycumyl alcohol. This transformation has been observed in both microbial and mammalian systems.

G BPA Bisphenol A Oxidation Oxidation (e.g., Cytochrome P450) BPA->Oxidation pHCA p-Hydroxycumyl Alcohol Oxidation->pHCA Further_Metabolism Further Metabolism and Excretion pHCA->Further_Metabolism

The identification of p-hydroxycumyl alcohol as a significant metabolite has important implications for several reasons:

  • Bioavailability and Toxicity: The formation of p-hydroxycumyl alcohol alters the physicochemical properties of the parent compound, which can affect its bioavailability, distribution, and potential toxicity.

  • Biomarkers of Exposure: The presence of p-hydroxycumyl alcohol in biological samples can serve as a biomarker for exposure to BPA.

  • Environmental Fate: The transformation of BPA to p-hydroxycumyl alcohol in the environment influences its persistence, mobility, and ultimate fate.

Conclusion

The history of p-hydroxycumyl alcohol is a fascinating example of a molecule that was likely synthesized long before it was formally discovered and characterized. Its story is interwoven with the birth of polymer chemistry and the development of one of the world's most produced chemicals, Bisphenol A. While it may have started as an unrecognized intermediate, its modern role as a key metabolite of BPA has brought it to the forefront of environmental and toxicological research. For scientists and researchers, understanding the journey of p-hydroxycumyl alcohol from its historical roots to its current significance provides valuable context for ongoing studies in organic synthesis, metabolism, and environmental science.

References

  • Dianin, A. P. (1891). Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 23, 492-517.
  • Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

  • American Chemical Society. (2012, January 9). Bisphenol A. Retrieved from [Link]

  • Chemeurope.com. (2007, December 23). Bisphenol A. Retrieved from [Link]

  • IntechOpen. (2025, January 24). Exploring the Bisphenol A Paradigm: Historical Evolution, Environmental Presence, Pharmacokinetics, and Societal Impact. Retrieved from [Link]

  • Wikipedia. (n.d.). Bargellini reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bargellini-Reaktion. Retrieved from [Link]

  • MDPI. (2013, September 4). Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. Retrieved from [Link]

  • MDPI. (n.d.). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Retrieved from [Link]

  • Nobel Prize Outreach AB. (n.d.). Victor Grignard - Nobel Lecture. Retrieved from [Link]

  • PMC. (2021, March 19). An insight into bisphenol A, food exposure and its adverse effects on health: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US2668859A - Process for the production of phenol and acetone.
  • PMC. (2019, March 19). Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. Retrieved from [Link]

  • SciSpace. (1991). Synthesis of tertiary alcohols via the use of the allyldimethylsilyl moiety as a latent hydroxyl group in the Kumada-Fleming-Tamao reaction. Retrieved from [Link]

  • ResearchGate. (2013, September 4). (PDF) Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). EP0018159B1 - Process for the production of phenol, acetone and alpha methylstyrene.
  • YouTube. (2024, November 5). Synthesis of Alcohols via the Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of Tertiary Alcohols | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). JPS55167238A - Preparation of aromatic alcohol.
  • Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Highly Congested Tertiary Alcohols via the[3][3] Radical Deconstruction of Breslow Intermediates. Retrieved from [Link]

  • PMC. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • PMC. (2018, September 17). Philippe Barbier (1848–1922) and Victor Grignard (1871–1935): Pioneers of Organomagnesium Chemistry. Retrieved from [Link]

  • CIA. (n.d.). BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 4-(2-Hydroxypropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectral data for 4-(2-hydroxypropan-2-yl)phenol, a key inter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 4-(2-hydroxypropan-2-yl)phenol, a key intermediate in various chemical syntheses. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a detailed structural elucidation, providing a foundational understanding for its application in research and development.

Introduction to 4-(2-Hydroxypropan-2-yl)phenol

4-(2-Hydroxypropan-2-yl)phenol, with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol , is a phenolic compound characterized by a phenol ring substituted with a 2-hydroxypropan-2-yl group at the para position.[1][2][3] Its structure combines the functionalities of a phenol and a tertiary alcohol, making it a subject of interest for its chemical reactivity and potential applications. Understanding its spectral signature is paramount for its identification, purity assessment, and the prediction of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(2-Hydroxypropan-2-yl)phenol is characterized by distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons.

Table 1: ¹H NMR Spectral Data for 4-(2-Hydroxypropan-2-yl)phenol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.21Doublet2HAr-H (ortho to -C(CH₃)₂OH)
~6.62Doublet2HAr-H (ortho to -OH)
~4.75Singlet1HAr-OH
~2.10 (exchangeable)Singlet1HC(CH₃)₂-OH
~1.34Singlet6H-C(CH₃)₂

Interpretation:

The downfield region of the spectrum displays two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating hydroxyl group are shielded and appear at a higher field (~6.62 ppm), while the protons ortho to the alkyl substituent are deshielded and resonate further downfield (~7.21 ppm). The singlet at approximately 4.75 ppm is assigned to the phenolic hydroxyl proton. Its chemical shift can be concentration and solvent-dependent. The tertiary alcohol hydroxyl proton gives rise to a singlet around 2.10 ppm, which is typically broad and can be confirmed by a D₂O exchange experiment where the peak would disappear. The most upfield signal, a sharp singlet integrating to six protons at approximately 1.34 ppm, is attributed to the two equivalent methyl groups of the 2-hydroxypropan-2-yl substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for 4-(2-Hydroxypropan-2-yl)phenol

Chemical Shift (δ) ppmAssignment
~155.0C-OH (aromatic)
~140.0C-C(CH₃)₂OH (aromatic)
~126.0CH (aromatic, ortho to -C(CH₃)₂OH)
~115.0CH (aromatic, ortho to -OH)
~72.0-C(CH₃)₂OH
~31.0-C(CH₃)₂

Interpretation:

The spectrum shows six distinct carbon signals, consistent with the molecular symmetry. The carbon attached to the phenolic hydroxyl group (C-OH) is significantly deshielded and appears at approximately 155.0 ppm. The ipso-carbon attached to the tertiary alcohol substituent resonates at around 140.0 ppm. The aromatic methine carbons ortho to the alkyl and hydroxyl groups appear at approximately 126.0 ppm and 115.0 ppm, respectively. The quaternary carbon of the propan-2-yl group is found around 72.0 ppm, and the two equivalent methyl carbons give a signal at approximately 31.0 ppm.

Experimental Protocol for NMR Spectroscopy

A sample of 4-(2-hydroxypropan-2-yl)phenol is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, a pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for 4-(2-Hydroxypropan-2-yl)phenol

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretching (phenolic and alcoholic, H-bonded)
~3050MediumAromatic C-H stretching
~2970MediumAliphatic C-H stretching
~1610, 1510StrongAromatic C=C stretching
~1230StrongC-O stretching (phenolic)
~1170StrongC-O stretching (tertiary alcohol)
~830Strongp-disubstituted benzene C-H out-of-plane bending

Interpretation:

The IR spectrum of 4-(2-hydroxypropan-2-yl)phenol is dominated by a strong and broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of both the phenolic and tertiary alcohol groups, broadened due to hydrogen bonding. The absorptions around 3050 cm⁻¹ and 2970 cm⁻¹ correspond to the aromatic and aliphatic C-H stretching vibrations, respectively. The strong peaks at approximately 1610 cm⁻¹ and 1510 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring. The strong bands at ~1230 cm⁻¹ and ~1170 cm⁻¹ are assigned to the C-O stretching vibrations of the phenol and the tertiary alcohol, respectively. A strong absorption around 830 cm⁻¹ confirms the para-disubstitution pattern of the benzene ring.

Experimental Protocol for FTIR Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. A background spectrum of the clean crystal is recorded first. Then, the sample spectrum is acquired, and the background is automatically subtracted to yield the infrared spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for 4-(2-Hydroxypropan-2-yl)phenol

m/zRelative IntensityAssignment
152Moderate[M]⁺ (Molecular Ion)
137High[M - CH₃]⁺
119Low[M - CH₃ - H₂O]⁺
94Moderate[C₆H₅OH]⁺ (Phenol radical cation)

Interpretation:

The mass spectrum of 4-(2-hydroxypropan-2-yl)phenol shows a molecular ion peak [M]⁺ at an m/z of 152, which corresponds to its molecular weight. A prominent peak is observed at m/z 137, resulting from the loss of a methyl radical (•CH₃) from the molecular ion, which is a characteristic fragmentation of tertiary alcohols leading to a stable oxonium ion. Subsequent loss of a water molecule from this fragment can lead to the peak at m/z 119. A significant peak at m/z 94 corresponds to the phenol radical cation, formed by the cleavage of the bond between the aromatic ring and the isopropyl group.

Experimental Protocol for Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizing the Structure and Fragmentation

To further illustrate the structural information derived from the spectral data, the following diagrams are provided.

Caption: Molecular structure of 4-(2-Hydroxypropan-2-yl)phenol.

Mass_Fragmentation M [C₉H₁₂O₂]⁺˙ m/z = 152 frag1 [M - CH₃]⁺ m/z = 137 M->frag1 - •CH₃ frag3 [C₆H₅OH]⁺˙ m/z = 94 M->frag3 - C₃H₆O frag2 [M - CH₃ - H₂O]⁺ m/z = 119 frag1->frag2 - H₂O

Caption: Key fragmentation pathways of 4-(2-Hydroxypropan-2-yl)phenol in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 4-(2-hydroxypropan-2-yl)phenol. The spectral data presented in this guide serve as a valuable reference for researchers in the fields of chemical synthesis, materials science, and drug development, facilitating the reliable identification and utilization of this compound. The detailed interpretation of the spectra, grounded in fundamental principles of spectroscopy, underscores the importance of these analytical techniques in modern chemical research.

References

  • PubChem. 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • NextSDS. 4-(2-hydroxypropan-2-yl)phenol — Chemical Substance Information. [Link]

Sources

Foundational

Biological activity of 4-(2-Hydroxypropan-2-yl)phenol derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(2-Hydroxypropan-2-yl)phenol Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-(2-Hydroxypropan-2-yl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(2-hydroxypropan-2-yl)phenol derivatives. While research directly focused on this specific class of compounds is emerging, a wealth of information can be extrapolated from structurally analogous compounds, most notably Bisphenol A (BPA) and its various replacements. This document will delve into the synthesis, structure-activity relationships, and key biological activities, including antioxidant, endocrine-disrupting, and cytotoxic effects. Detailed experimental protocols and visualizations are provided to facilitate further research and development in this area.

Introduction: The Chemical Landscape of 4-(2-Hydroxypropan-2-yl)phenol and its Analogs

4-(2-Hydroxypropan-2-yl)phenol, also known as p-hydroxy-alpha,alpha-dimethylbenzyl alcohol, is a phenolic compound characterized by a phenol ring substituted with a 2-hydroxypropan-2-yl group at the para position. Its structural similarity to Bisphenol A (BPA), a well-known endocrine disruptor, places it and its derivatives in a class of compounds with significant potential for biological activity. The presence of a phenolic hydroxyl group and a tertiary alcohol functional group provides reactive sites for the synthesis of a variety of derivatives, including ethers and esters, which can modulate the compound's physicochemical properties and, consequently, its biological effects.

The primary impetus for studying these derivatives lies in the ongoing search for safer alternatives to BPA and the exploration of novel therapeutic agents. Understanding the biological activities of this class of compounds is crucial for both toxicological assessment and drug discovery.

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of 4-(2-hydroxypropan-2-yl)phenol derivatives is intrinsically linked to their chemical structure. Modifications at the phenolic hydroxyl group or the tertiary alcohol can significantly alter their interaction with biological targets.

General Synthetic Strategies

The synthesis of derivatives typically involves standard organic chemistry reactions targeting the hydroxyl groups.

  • Etherification: The phenolic hydroxyl group can be converted to an ether linkage via reactions such as the Williamson ether synthesis. This modification can increase lipophilicity, potentially enhancing membrane permeability.

  • Esterification: Both the phenolic and tertiary alcohol groups can be esterified with various carboxylic acids or their derivatives. Esterification can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound.[1]

Postulated Structure-Activity Relationships

Based on studies of other phenolic compounds, the following SAR principles can be proposed for 4-(2-hydroxypropan-2-yl)phenol derivatives:

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[2] The presence of electron-donating groups on the aromatic ring can enhance this activity.[3] Conversely, steric hindrance around the hydroxyl group may reduce its radical scavenging ability.

  • Estrogenic Activity: For estrogenic activity, an unhindered phenolic hydroxyl group, particularly in the para position, is often a key structural feature for binding to the estrogen receptor.[4][5] The overall molecular size and shape also play a crucial role.

  • Cytotoxicity: The cytotoxic effects of phenolic derivatives can be influenced by factors such as lipophilicity, which affects cell membrane interactions, and the potential to generate reactive oxygen species (ROS).[6]

Key Biological Activities of 4-(2-Hydroxypropan-2-yl)phenol Derivatives

The biological activities of these compounds are multifaceted, with the most significant being their antioxidant potential, endocrine-disrupting capabilities, and cytotoxicity.

Antioxidant and Pro-oxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals.

Mechanism of Antioxidant Action: The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.

However, it is crucial to note that under certain conditions, phenolic compounds, including BPA, can also exhibit pro-oxidant activity, leading to the generation of ROS and oxidative stress.[7]

Endocrine-Disrupting Effects: Estrogenic and Anti-androgenic Activity

Due to their structural resemblance to estradiol, many phenolic compounds can interact with nuclear receptors, leading to endocrine disruption.

Estrogenic Activity: Compounds with a phenolic ring can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ), potentially leading to the activation of estrogen-responsive genes and cellular proliferation.[5][8]

Anti-androgenic Activity: Some phenolic derivatives have also been shown to exhibit anti-androgenic activity by antagonizing the androgen receptor, which can have implications for reproductive health.

Cytotoxicity

The cytotoxic effects of 4-(2-hydroxypropan-2-yl)phenol derivatives against various cell lines, particularly cancer cells, are of significant interest for potential therapeutic applications.

Mechanisms of Cytotoxicity: The cytotoxicity of phenolic compounds can be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress that leads to cellular damage.[6][9] The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential.

Experimental Protocols for Biological Evaluation

To assess the biological activities of 4-(2-hydroxypropan-2-yl)phenol derivatives, standardized in vitro assays are essential.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a working solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH working solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control (DPPH solution without the test compound) and a blank (solvent only) should be included.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions add_samples Add Dilutions to 96-well Plate prep_dilutions->add_samples prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Measure Absorbance (~517 nm) incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

MCF-7 Cell Proliferation Assay for Estrogenic Activity

This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7 to screen for estrogenic compounds.

Principle: MCF-7 cells proliferate in response to estrogen and estrogenic compounds. The proliferation rate can be quantified to determine the estrogenic potential of a test substance.

Step-by-Step Protocol:

  • Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Seed the cells in 96-well plates and allow them to attach.

  • Expose the cells to various concentrations of the test compound for a specified period (e.g., 6 days).

  • Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • After the incubation period, quantify cell proliferation using a suitable method, such as the MTT assay (described below) or by staining with a fluorescent DNA-binding dye like SYBR Green.

  • Construct a dose-response curve and determine the EC50 value (the concentration that induces 50% of the maximal response).

MCF7_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_quantification Quantification & Analysis culture_mcf7 Culture MCF-7 Cells (Estrogen-free medium) seed_cells Seed Cells in 96-well Plates culture_mcf7->seed_cells add_compounds Add Test Compounds & Controls seed_cells->add_compounds incubate Incubate for ~6 Days add_compounds->incubate quantify_proliferation Quantify Proliferation (e.g., MTT Assay) incubate->quantify_proliferation generate_curve Generate Dose-Response Curve quantify_proliferation->generate_curve calculate_ec50 Calculate EC50 generate_curve->calculate_ec50

Caption: Workflow for MCF-7 Cell Proliferation Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement_analysis Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance (500-600 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for MTT Cytotoxicity Assay.

Data Summary and Mechanistic Insights

The following table summarizes the potential biological activities of 4-(2-hydroxypropan-2-yl)phenol derivatives and the key structural features that may influence these activities.

Biological ActivityKey Structural Features Influencing ActivityPotential Effect
Antioxidant Unhindered phenolic hydroxyl group, electron-donating substituents on the aromatic ring.Scavenging of free radicals, protection against oxidative stress.
Pro-oxidant Formation of stable phenoxyl radicals that can participate in redox cycling.Generation of reactive oxygen species, induction of oxidative stress.
Estrogenic Phenolic hydroxyl group in the para position, appropriate molecular size and lipophilicity for receptor binding.Activation of estrogen receptors, potential for endocrine disruption.
Anti-androgenic Steric hindrance or electronic properties that favor binding to but not activation of the androgen receptor.Antagonism of the androgen receptor, potential for endocrine disruption.
Cytotoxicity Lipophilicity for membrane interaction, ability to induce apoptosis or cell cycle arrest.Inhibition of cancer cell proliferation, potential for anticancer therapy.
Estrogen Receptor Signaling Pathway

The estrogenic activity of 4-(2-hydroxypropan-2-yl)phenol derivatives is likely mediated through the classical estrogen receptor signaling pathway.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response estrogen Estrogenic Compound (e.g., 4-HPP derivative) er Estrogen Receptor (ER) (inactive, with HSPs) estrogen->er Binds er_active Activated ER (HSPs dissociate) er->er_active dimerization Dimerization er_active->dimerization translocation Nuclear Translocation dimerization->translocation ere Estrogen Response Element (ERE) on DNA translocation->ere transcription Gene Transcription ere->transcription mrna mRNA transcription->mrna translation Translation mrna->translation proteins Proteins translation->proteins response Cellular Response (e.g., Proliferation) proteins->response

Caption: Estrogen Receptor Signaling Pathway.

Conclusion and Future Directions

While direct experimental data on the biological activities of 4-(2-hydroxypropan-2-yl)phenol derivatives are limited, the extensive research on structurally related compounds provides a strong foundation for predicting their potential effects. These derivatives likely possess a range of biological activities, including antioxidant, endocrine-disrupting, and cytotoxic properties. The provided experimental protocols offer a clear path for the systematic evaluation of these activities.

Future research should focus on the synthesis of a library of 4-(2-hydroxypropan-2-yl)phenol derivatives with systematic structural modifications. The subsequent evaluation of their biological activities using the assays detailed in this guide will be crucial for establishing clear structure-activity relationships. Such studies will not only elucidate the toxicological profiles of these compounds but also pave the way for the potential development of novel therapeutic agents.

References

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. (URL not available)
  • Estrogenic Activity of Phenolic Additives Determined by an In Vitro Yeast Bioassay. (URL not available)
  • Kinetics and structure-activity relationship of dendritic bridged hindered phenol antioxidants to protect styrene against free radical induced peroxidation. RSC Advances. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. (URL not available)
  • Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Health Perspectives. [Link]

  • 4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238 - PubChem. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. (URL not available)
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules. [Link]

  • Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. Toxicological Sciences. [Link]

  • Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. Molecules. [Link]

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Journal of Medicinal Plants Research. [Link]

  • Prooxidant actions of bisphenol A (BPA) phenoxyl radicals: implications to BPA-related oxidative stress and toxicity. Toxicology Mechanisms and Methods. [Link]

  • Predicting estrogen receptor activation by a group of substituted phenols: An Integrated Approach to testing and assessment case study. ResearchGate. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology. [Link]

  • Estrogenic activity of phenol red. Molecular and Cellular Endocrinology. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link]

  • Cytotoxic effect of hydroxytyrosol and its semisynthetic derivatives against prostate cancer cells. ResearchGate. [Link]

  • 4-(2-hydroxypropan-2-yl)phenol — Chemical Substance Information - NextSDS. [Link]

  • The synthesis of (5-hydroxy-5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one, 5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one) and biological activity. Journal of Fundamental and Applied Sciences. [Link]

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Protocols & Analytical Methods

Method

Application Note: Acid-Catalyzed Condensation Synthesis of 4-(2-Hydroxypropan-2-yl)phenol and its Conversion to Bisphenol A

For: Researchers, scientists, and drug development professionals. Introduction and Significance The acid-catalyzed condensation of phenol and acetone is a cornerstone of industrial organic synthesis, primarily for the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

The acid-catalyzed condensation of phenol and acetone is a cornerstone of industrial organic synthesis, primarily for the production of Bisphenol A (BPA), or 4,4′-(Propane-2,2-diyl)diphenol.[1] BPA is an essential monomer for the manufacturing of robust polymers such as polycarbonates and epoxy resins, which are used in a vast array of products from electronic equipment to food containers.[1][2] The global production of BPA was estimated to be around 10 million tonnes in 2022, underscoring the reaction's economic and industrial importance.[1]

A critical, yet often overlooked, aspect of this synthesis is the formation of the key intermediate, 4-(2-Hydroxypropan-2-yl)phenol . This molecule represents the initial addition of one phenol molecule to an activated acetone molecule. Understanding the formation and subsequent reaction of this intermediate is vital for optimizing reaction conditions to maximize the yield and purity of the final BPA product.

This application note provides a comprehensive guide to the synthesis, beginning with the foundational reaction mechanism. It offers a detailed, self-validating laboratory protocol, discusses critical process parameters, outlines robust purification and characterization methods, and emphasizes essential safety protocols for handling the hazardous materials involved.

Chemical Principle and Reaction Mechanism

The synthesis is a classic example of an acid-catalyzed electrophilic aromatic substitution.[3] The overall process involves the reaction of two equivalents of phenol with one equivalent of acetone to produce one equivalent of Bisphenol A and water.[1] The reaction proceeds through a multi-step mechanism where the formation of 4-(2-Hydroxypropan-2-yl)phenol is the pivotal first stage.

Mechanism Steps:

  • Activation of Acetone: The process is initiated by the protonation of the carbonyl oxygen of acetone by a strong acid catalyst (e.g., H₂SO₄, HCl, or a solid acid resin). This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[3][4]

  • First Electrophilic Attack (Formation of the Intermediate): An electron-rich phenol molecule acts as a nucleophile, attacking the activated carbonyl carbon. The attack occurs preferentially at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions and the directing effect of the hydroxyl group. This step results in the formation of a protonated 4-(2-Hydroxypropan-2-yl)phenol intermediate.[2][5]

  • Deprotonation to Form the Intermediate: A base (like water or another phenol molecule) removes a proton from the aromatic ring, restoring its aromaticity and yielding the neutral intermediate, 4-(2-Hydroxypropan-2-yl)phenol .

  • Activation of the Intermediate: The tertiary alcohol of the intermediate is protonated by the acid catalyst.

  • Formation of a Carbocation: The protonated hydroxyl group is eliminated as a water molecule, generating a resonance-stabilized tertiary carbocation.[2]

  • Second Electrophilic Attack: A second molecule of phenol attacks this newly formed carbocation, again at the para position, leading to the carbon skeleton of Bisphenol A.[3]

  • Final Deprotonation: The final product, Bisphenol A, is formed after a final deprotonation step, which also regenerates the acid catalyst, allowing it to participate in another reaction cycle.[4]

G cluster_activation Step 1: Activation cluster_first_attack Steps 2 & 3: First Attack & Intermediate Formation cluster_second_attack Steps 4-7: Second Attack & Product Formation A Acetone (CH₃)₂CO ActA Protonated Acetone (Activated Electrophile) A->ActA H H⁺ (Acid Catalyst) H->ActA Protonation Int1 Intermediate: 4-(2-Hydroxypropan-2-yl)phenol P1 Phenol P1->Int1 ActA->Int1 Nucleophilic Attack Carbocation Resonance-Stabilized Carbocation Int1->Carbocation Protonation & Dehydration (-H₂O) BPA_H Protonated BPA Carbocation->BPA_H Nucleophilic Attack H2O H₂O P2 Phenol P2->BPA_H BPA Bisphenol A (BPA) Final Product BPA_H->BPA Deprotonation (-H⁺)

Caption: Reaction mechanism for the acid-catalyzed synthesis of BPA.

Laboratory Synthesis Protocol

This protocol details a lab-scale batch synthesis. The choice of a solid acid catalyst like p-Toluene sulfonic acid (PTSA) is often preferred over mineral acids for easier workup.[6]

Materials, Reagents, and Equipment
Reagent/MaterialFormulaCAS No.Molar Mass ( g/mol )Key Properties
PhenolC₆H₅OH108-95-294.11Corrosive, toxic, hygroscopic solid
Acetone(CH₃)₂CO67-64-158.08Flammable, volatile liquid
p-Toluene sulfonic acid (PTSA)C₇H₈O₃S104-15-4172.20Strong acid, corrosive solid
TolueneC₇H₈108-88-392.14Flammable liquid, used for washing
Ethanol (95%)C₂H₅OH64-17-546.07Flammable liquid, for recrystallization
Deionized WaterH₂O7732-18-518.02-

Equipment:

  • 1000 mL two-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Micro-syringe or dropping funnel

  • Buchner funnel with filter paper

  • Rotary evaporator

  • Crystallization dish

Experimental Procedure

The following workflow provides a step-by-step guide for the synthesis.

Caption: Experimental workflow for BPA synthesis.

Step-by-Step Method:

  • Reaction Setup : Assemble a clean, dry 1000 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and heating mantle.[2]

  • Charging Reactants : In a chemical fume hood, charge the flask with 23.5 g of phenol and 8.6 g of p-Toluene sulfonic acid (PTSA) catalyst.[6]

    • Causality Note: An excess of phenol (the molar ratio here is greater than the theoretical 2:1) is used to drive the reaction towards the product and minimize the formation of unwanted by-products and isomers.[7][8]

  • Initiating the Reaction : Begin stirring and gently heat the mixture to 60°C. Once the temperature is stable, slowly add 2.9 g of acetone using a micro-syringe over 10-15 minutes.[6]

  • Reaction Period : Maintain the reaction mixture at 60-70°C with vigorous stirring.[6][7] The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 4-6 hours.

  • Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The crude product may begin to crystallize. The mixture can be subjected to distillation to remove water and any unreacted acetone.[6]

  • Purification :

    • Washing : Wash the crude solid with cold toluene to remove the majority of unreacted phenol.[7]

    • Recrystallization : The most effective method for lab-scale purification is recrystallization. Dissolve the washed solid in a minimal amount of hot aqueous ethanol (e.g., 70-80% ethanol in water). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7] Industrially, BPA is often purified by forming a 1:1 crystalline adduct with phenol, which is then melted and the phenol is stripped via vacuum distillation.[8]

  • Drying : Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water and then dry them under vacuum.[2]

Key Reaction Parameters
ParameterRecommended ValueRationale & Impact on Outcome
Phenol:Acetone Molar Ratio >4:1Maximizes acetone conversion, suppresses byproduct formation (e.g., trisphenol).[7][8]
Catalyst Strong Acid (HCl, H₂SO₄, PTSA, Ion-Exchange Resin)Activates acetone for electrophilic attack. Solid acid resins like Lewatit K1131S or Amberlyst-15 are reusable and simplify purification.[8][9]
Temperature 50 - 70°CBalances reaction rate and selectivity. Temperatures above 70°C can increase the formation of undesirable isomers like o,p'-BPA.[7][8]
Reaction Time 4 - 6 hoursSufficient for achieving high conversion. Monitor by TLC/HPLC for optimization.

Product Characterization & Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Melting Point : Pure 4,4'-BPA has a sharp melting point of 155-157 °C. A broad or depressed melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of BPA and quantifying impurities.[9] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the chemical structure of the synthesized BPA.

  • Common Impurities : The primary impurity is the 2,4'-isomer (o,p'-BPA).[7] Other potential byproducts include unreacted phenol, Dianin's compound, and various condensation oligomers.[10] Optimized reaction conditions, particularly maintaining a temperature below 70°C and using an excess of phenol, are critical to minimize these.[7]

Critical Safety Precautions

This synthesis involves highly hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical splash goggles, and appropriate gloves. When handling concentrated phenol, double-gloving with nitrile gloves or using thicker neoprene or butyl rubber gloves is essential, as phenol can rapidly penetrate standard nitrile gloves.[11][12][13]

  • Ventilation : All operations involving phenol must be conducted in a certified chemical fume hood to avoid inhalation of its toxic and volatile vapors.[14]

  • Phenol Exposure : Phenol is extremely corrosive and can be absorbed through the skin, causing severe burns and systemic toxicity.[11] Skin contact may not cause immediate pain due to its anesthetic properties.[11]

    • First Aid : In case of skin contact, immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[13] Application of polyethylene glycol (PEG 300 or 400) can help to neutralize and remove residual phenol.[14] Seek immediate medical attention for any phenol exposure.

  • Acid Handling : Strong acids like PTSA and H₂SO₄ are highly corrosive. Handle with extreme care, ensuring appropriate PPE is worn.

  • Waste Disposal : All chemical waste, including residual reactants and solvents, must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.

References

  • Filo. (2025). condensation reaction of phenol and acetone. Filo. [Link]

  • Vaia. (n.d.). Reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as bisphenol A. Vaia. [Link]

  • Homework.Study.com. (n.d.). The reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as.... Study.com. [Link]

  • Gholipour, F. (2018). Production of Bisphenol A (BPA) By Green Technology. Semantic Scholar. [Link]

  • Portfolio-pplus.com. (2025). Tech-Type: Condensation of Phenol with Acetone. Portfolio-pplus.com. [Link]

  • Wang, Z. et al. (2011). Purification and determination of bisphenol A and alkylphenol in river sediments by high performance liquid chromatography with fluorescence detection. Analytical Methods. [Link]

  • Google Patents. (n.d.). Purification of bisphenol-A - EP0109033A2.
  • Western Washington University. (n.d.). Phenol. WWU.edu. [Link]

  • Dhotre, K. et al. (2023). An Efficient Continuous Catalytic Process for Production of Bisphenol A. ACS Omega. [Link]

  • Duke University. (n.d.). OESO Phenol Guideline. Duke Safety. [Link]

  • Cabal, B. et al. (2005). Bisphenol A Removal from Water by Activated Carbon. Effects of Carbon Characteristics and Solution Chemistry. Environmental Science & Technology. [Link]

  • Patrascu, C. (2005). Synthesis of Bisphenol A with Heterogeneous Catalysts. Library and Archives Canada. [Link]

  • Ali, B. F. et al. (2023). Preparation and characterization of poly(Bisphenol A-Phthalate) and its metal removal behavior toward Pb(II), Cu(II), and Cd(II) ions. Taylor & Francis Online. [Link]

  • Cefic. (n.d.). Phenol. Cefic. [Link]

  • WIPO Patentscope. (2024). WO/2024/189654 A CONTINUOUS PROCESS FOR PURIFICATION OF BISPHENOL – A. WIPO. [Link]

  • ResearchGate. (n.d.). BPA synthesis reaction with phenol-acetone condensation. ResearchGate. [Link]

  • ResearchGate. (n.d.). The main reactions occurring during production of BPA. ResearchGate. [Link]

  • Google Patents. (n.d.). US5786522A - Manufacture of bisphenol-A.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. [Link]

  • Tulane University. (2023). FACT SHEET: Phenol. Tulane OEHS. [Link]

  • Vaia. (n.d.). (a) Propose a mechanism for the reaction of bisphenol A with phosgene. Vaia. [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Wikipedia. (n.d.). Bisphenol A. Wikipedia. [Link]

  • Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol.
  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. [Link]

Sources

Application

4-(2-Hydroxypropan-2-yl)phenol as a building block in organic synthesis

As a Senior Application Scientist, I approach the utility of 4-(2-hydroxypropan-2-yl)phenol not merely as a chemical catalog item, but as a highly strategic synthon. Often referred to as p-hydroxycumyl alcohol, this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the utility of 4-(2-hydroxypropan-2-yl)phenol not merely as a chemical catalog item, but as a highly strategic synthon. Often referred to as p-hydroxycumyl alcohol, this compound bridges the gap between simple commodity phenols and highly specialized, functionalized aromatic systems.

The following application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing 4-(2-hydroxypropan-2-yl)phenol as a building block in advanced organic synthesis.

Chemical Profile & Physicochemical Properties

4-(2-Hydroxypropan-2-yl)phenol is a bifunctional molecule containing both a nucleophilic phenolic hydroxyl group and an electrophilic tertiary alcohol precursor. This dual reactivity makes it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1], specialized polycarbonates, and modified epoxy resins.

Table 1: Physicochemical Properties of 4-(2-Hydroxypropan-2-yl)phenol

PropertyValue
Chemical Name 4-(2-Hydroxypropan-2-yl)phenol
CAS Registry Number 2948-47-2[2]
Molecular Formula C9H12O2[2]
Molecular Weight 152.19 g/mol [2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Topological Polar Surface Area 40.5 Ų[2]
Heavy Atom Count 11[2]

Mechanistic Principles: The p-Hydroxycumyl Carbocation

A critical challenge in materials chemistry is the synthesis of unsymmetrical (A-B type) bisphenols. Direct condensation of acetone with a mixture of two different phenols yields a statistical mixture of symmetrical and unsymmetrical products (A-A, A-B, B-B). These mixtures are notoriously difficult to separate due to identical hydrogen-bonding profiles and nearly identical molecular weights.

By utilizing pre-synthesized 4-(2-hydroxypropan-2-yl)phenol as an isolated "half-bisphenol" building block, we bypass this statistical nightmare. Under acidic conditions, the tertiary alcohol is protonated and undergoes dehydration. The resulting p-hydroxycumyl carbocation is highly resonance-stabilized by the para-hydroxyl group. This carbocation acts as a potent, directed electrophile for Friedel-Crafts alkylation against a second, distinct phenol, yielding exclusively the desired unsymmetrical bisphenol[3].

G A 4-(2-Hydroxypropan-2-yl)phenol B Protonation of 3° Alcohol (Acid Catalyst) A->B C Dehydration (-H2O) B->C D p-Hydroxycumyl Carbocation (Resonance Stabilized) C->D E Nucleophilic Attack (e.g., o-Cresol) D->E Friedel-Crafts Alkylation F Unsymmetrical Bisphenol (A-B Type) E->F

Mechanistic pathway of p-hydroxycumyl carbocation formation and alkylation.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Hydroxypropan-2-yl)phenol via Grignard Addition

This protocol details the synthesis of the building block from 4-hydroxyacetophenone.

Causality & Validation Checkpoints: The phenolic hydroxyl group (pKa ~10) is far more acidic than the ketone is electrophilic. Therefore, the first equivalent of Methylmagnesium bromide (MeMgBr) is immediately consumed in an acid-base reaction. Self-Validation: You must observe vigorous gas evolution (methane) upon the initial addition of the Grignard reagent. If no gas evolves, the Grignard reagent is dead. A second equivalent is required to attack the ketone, necessitating >2.0 equivalents total.

G A 4-Hydroxyacetophenone (Starting Material) B MeMgBr (>2.0 eq) THF, 0 °C to RT A->B C Magnesium Alkoxide Intermediate B->C D Mild Acid Quench (aq. NH4Cl) C->D E 4-(2-Hydroxypropan-2-yl)phenol (Target Synthon) D->E

Workflow for Grignard-mediated synthesis of 4-(2-hydroxypropan-2-yl)phenol.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in 150 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Load MeMgBr (3.0 M in diethyl ether, 85 mL, 255 mmol) into the addition funnel. Add dropwise over 45 minutes. Observation: Vigorous bubbling will occur initially. Maintain the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quench (Critical Step): Cool the reaction back to 0 °C. Quench slowly with 100 mL of saturated aqueous NH₄Cl.

    • Causality Note: Do not use strong acids (e.g., HCl or H₂SO₄) for the quench. The newly formed tertiary alcohol is highly susceptible to premature dehydration, which would yield 4-(prop-1-en-2-yl)phenol—a known elimination byproduct in bisphenol degradation pathways[4].

  • Workup: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product as a white-to-pale-yellow solid.

Protocol B: Directed Synthesis of an Unsymmetrical Bisphenol

This protocol demonstrates the use of the building block to synthesize 2-(4-hydroxy-3-methylphenyl)-2-(4'-hydroxyphenyl)propane[3].

Step-by-Step Procedure:

  • Mixing: In a 250 mL round-bottom flask, combine 4-(2-hydroxypropan-2-yl)phenol (15.2 g, 100 mmol) and o-cresol (13.0 g, 120 mmol). Dissolve in 50 mL of THF (or run neat if operating above the melting point of the mixture).

  • Catalysis: Cool the mixture to 0 °C. Add a catalytic amount of concentrated H₂SO₄ (0.5 mL) or 5.0 g of dry Amberlyst-15 solid acid resin.

  • Alkylation: Stir the reaction mixture at 0–20 °C for 4 hours. The p-hydroxycumyl carbocation will selectively attack the sterically accessible, electron-rich para position of the o-cresol[3].

  • Neutralization: If using H₂SO₄, neutralize with saturated NaHCO₃. If using Amberlyst-15, simply filter off the resin.

  • Purification: Concentrate the filtrate and purify the crude residue via recrystallization from toluene/heptane to afford the pure unsymmetrical bisphenol.

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(2-Hydroxypropan-2-yl)phenol via Acid-Catalyzed Friedel-Crafts Alkylation

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Hydroxypropan-2-yl)phenol. The described method is based on the Friedel-Crafts alkylation of phenol with acetone, u...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Hydroxypropan-2-yl)phenol. The described method is based on the Friedel-Crafts alkylation of phenol with acetone, utilizing a strong acid catalyst. This document is designed to offer researchers a self-validating system for synthesis, complete with mechanistic insights, detailed procedural steps, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Significance

4-(2-Hydroxypropan-2-yl)phenol, a key organic intermediate, possesses a bifunctional structure with both a phenolic hydroxyl group and a tertiary alcohol. This unique arrangement makes it a valuable precursor in the synthesis of more complex molecules and polymers.[1] The most direct and industrially relevant synthetic route is the acid-catalyzed condensation of phenol and acetone, an electrophilic aromatic substitution reaction known as a Friedel-Crafts alkylation.[2]

This protocol details a laboratory-scale synthesis that is both efficient and instructive, emphasizing safety, yield, and purity. By providing a thorough explanation of the reaction mechanism and procedural logic, this guide aims to empower researchers to confidently execute and adapt this synthesis for their specific applications.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classic Friedel-Crafts alkylation mechanism.[1][3] The reaction can be dissected into three primary steps:

  • Generation of the Electrophile: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of acetone. This activation makes the carbonyl carbon highly electrophilic, facilitating the formation of a resonance-stabilized tertiary carbocation.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator. The attack occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions. This step forms a resonance-stabilized intermediate known as an arenium ion (or sigma complex), temporarily disrupting the aromaticity of the ring.[4]

  • Deprotonation and Aromatization: A weak base (such as water or another molecule of phenol) removes a proton from the sp3-hybridized carbon of the arenium ion that bears the new alkyl group. This restores the aromaticity of the ring and yields the final product, 4-(2-Hydroxypropan-2-yl)phenol.

Caption: Reaction mechanism for Friedel-Crafts alkylation of phenol.

Materials, Reagents, and Equipment

Reagents & Materials Grade Supplier Notes
Phenol (C₆H₅OH)≥99%Standard SupplierToxic and corrosive. Handle with extreme care.[5][6]
Acetone (CH₃COCH₃)ACS GradeStandard SupplierHighly flammable liquid and vapor.[7][8]
Sulfuric Acid (H₂SO₄)98%, ConcentratedStandard SupplierHighly corrosive.
Dichloromethane (CH₂Cl₂)ACS GradeStandard SupplierVolatile solvent for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying organic phase.
Deionized Water (H₂O)---In-house sourceFor workup.
Equipment
250 mL Three-neck round-bottom flaskStandard Lab Supplier
Reflux condenserStandard Lab Supplier
Magnetic stirrer and stir barStandard Lab Supplier
Dropping funnel (100 mL)Standard Lab Supplier
ThermometerStandard Lab Supplier
Heating mantleStandard Lab Supplier
Separatory funnel (500 mL)Standard Lab Supplier
Rotary evaporatorStandard Lab Supplier
Glassware for recrystallizationStandard Lab Supplier

Detailed Experimental Protocol

Causality Note: An excess of phenol is used relative to acetone. This experimental choice minimizes the potential for polyalkylation, where a second phenol molecule might react with the product.[3] Using phenol as the limiting reagent could lead to the formation of Bisphenol A as a significant byproduct.

Reaction Setup
  • Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a 100 mL dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Loading: In a well-ventilated chemical fume hood, carefully add phenol (28.2 g, 0.3 mol) to the reaction flask.

  • Heating and Catalyst Addition: Gently heat the phenol using a heating mantle until it melts (m.p. ~41°C). Once molten, begin stirring. Cautiously and slowly, add concentrated sulfuric acid (5 mL) to the molten phenol. An exotherm will be observed; ensure the temperature does not exceed 60°C.

  • Reactant Addition Setup: In the dropping funnel, prepare a solution of acetone (5.8 g, 0.1 mol) in 20 mL of dichloromethane. The dichloromethane helps to control the addition rate and dissipate heat.

Reaction Execution
  • Addition of Acetone: Once the phenol-acid mixture has stabilized at approximately 50°C, begin the dropwise addition of the acetone solution from the dropping funnel over a period of 30 minutes.

  • Temperature Control: Maintain the internal reaction temperature between 50-55°C throughout the addition. Use a water bath to cool the flask if the temperature rises above this range.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 55°C for an additional 2 hours to ensure the reaction proceeds to completion. The color of the mixture may darken during this time.

Workup and Isolation
  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing 150 mL of cold deionized water while stirring. This step quenches the reaction and dilutes the acid catalyst.[9][10]

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL). The organic product will partition into the dichloromethane layer.

  • Neutralization: Combine the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (saturated NaCl solution). Caution: Vent the separatory funnel frequently during the bicarbonate wash to release CO₂ gas.

  • Drying and Solvent Removal: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The crude product will be a viscous oil or a semi-solid.

Purification (Recrystallization)
  • Solvent Selection: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of toluene and hexane.

  • Procedure: Dissolve the crude product in a minimum amount of hot toluene. Slowly add hexane until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the resulting white to off-white crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them in a vacuum oven.

Experimental Workflow and Data Summary

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble dry three-neck flask with condenser, thermometer, and dropping funnel. load_phenol Charge flask with Phenol (0.3 mol). setup->load_phenol melt_stir Melt phenol and begin stirring. load_phenol->melt_stir add_catalyst Slowly add conc. H₂SO₄ catalyst. melt_stir->add_catalyst prep_acetone Prepare Acetone (0.1 mol) in CH₂Cl₂ in dropping funnel. add_acetone Add acetone solution dropwise at 50-55°C. prep_acetone->add_acetone stir Stir at 55°C for 2 hours. add_acetone->stir quench Cool and pour into cold water. extract Extract with Dichloromethane (3x). quench->extract wash Wash organic layer with H₂O, NaHCO₃, brine. extract->wash dry Dry over MgSO₄ and filter. wash->dry evaporate Concentrate via rotary evaporation. dry->evaporate purify Purify by recrystallization (Toluene/Hexane). evaporate->purify

Sources

Application

Application Note: 4-(2-Hydroxypropan-2-yl)phenol as a Strategic Building Block in the Design of Nuclear Receptor Modulators

Introduction & Scientific Rationale In modern medicinal chemistry, the design of nuclear receptor ligands relies heavily on identifying rigid, tunable scaffolds that can mimic endogenous hormones. 4-(2-Hydroxypropan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the design of nuclear receptor ligands relies heavily on identifying rigid, tunable scaffolds that can mimic endogenous hormones. 4-(2-Hydroxypropan-2-yl)phenol (CAS: 2948-47-2), also known as p-hydroxycumyl alcohol, features both a phenolic hydroxyl group and a highly reactive tertiary alcohol, making it an exceptionally versatile electrophile precursor[1]. With a molecular weight of 152.19 g/mol and favorable physicochemical properties[2], it serves as the foundational building block for synthesizing unsymmetrical bisphenol derivatives.

These derivatives act as "steroid surrogates," effectively mimicking the binding of estradiol to the Estrogen Receptor (ER)[3]. While symmetrical bisphenols (such as Bisphenol A) are known endocrine disruptors that exhibit non-selective agonistic activity at both ERα and ERβ, drug development requires the decoupling of this agonism to engineer subtype-selective therapeutics (e.g., for ERα-dependent breast cancers).

The strategic use of 4-(2-hydroxypropan-2-yl)phenol allows for the step-wise, controlled synthesis of unsymmetrical bisphenols. By systematically varying the steric bulk and electronic properties of an incoming nucleophilic phenol during synthesis, medicinal chemists can force the resulting bisphenol to adopt specific conformations within the ER ligand-binding domain, shifting its pharmacological profile from an agonist to a highly selective antagonist[3].

Mechanistic Insights: ERα Antagonism

The logical relationship between the structural tuning of the bisphenol scaffold and its macroscopic pharmacological effect is rooted in receptor conformation. When a bulky, unsymmetrical bisphenol binds to ERα, it physically prevents Helix 12 of the receptor from adopting the active "agonist" conformation. This displacement blocks the recruitment of essential coactivators, thereby inhibiting target gene transcription[3].

ER_Pathway Ligand Unsymmetrical Bisphenol (ERα Antagonist) Receptor Estrogen Receptor α (ERα) Ligand Binding Domain Ligand->Receptor Binds Conformation Antagonistic Conformation (Helix 12 Displacement) Receptor->Conformation Induces Coactivator Coactivator Recruitment BLOCKED Conformation->Coactivator Prevents Transcription Target Gene Transcription INHIBITED Coactivator->Transcription Results in

Caption: Logical relationship of ERα antagonism induced by bisphenol-based steroid surrogates.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of structural modifications on ER activity, demonstrating how the transition from a symmetrical to a bulky unsymmetrical bisphenol drives ERα antagonism.

Scaffold TypeR-Group on Ring BERα ActivityERβ ActivitySelectivity Profile
Symmetrical (BPA)NoneAgonistAgonistNon-selective
Unsymmetrical 3-MethylPartial AgonistAgonistLow Selectivity
Unsymmetrical 3-IsopropylWeak AntagonistAgonistMixed Profile
Unsymmetrical 3-Isopropyl, 5-MethylAntagonist (IC₅₀ ~0.8 µM)Inactive (>10 µM)High ERα Antagonist

Table 1: Representative SAR trends illustrating the shift from non-selective agonism to selective ERα antagonism via steric tuning of the bisphenol scaffold. Data trends adapted from Maruyama et al.[3].

Experimental Protocol: Synthesis of Unsymmetrical Bisphenols

To ensure reproducibility and scientific rigor, the following protocol details the acid-catalyzed Friedel-Crafts alkylation of 4-(2-hydroxypropan-2-yl)phenol[4]. This methodology is designed as a self-validating system, with explicitly defined causality for every critical step.

Synthesis A 4-(2-Hydroxypropan-2-yl)phenol (Electrophile Precursor) B Acid Catalysis (H+) -H₂O A->B C p-Hydroxycumyl Carbocation (Reactive Intermediate) B->C E Unsymmetrical Bisphenol (Target Scaffold) C->E Friedel-Crafts Alkylation D Substituted Phenol (Nucleophile) D->E

Caption: Reaction pathway for synthesizing unsymmetrical bisphenols via a carbocation intermediate.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Action : In an oven-dried, argon-purged round-bottom flask, dissolve 4-(2-hydroxypropan-2-yl)phenol (1.0 equiv) and the target substituted phenol (e.g., 2-isopropyl-5-methylphenol, 1.2 equiv) in anhydrous Tetrahydrofuran (THF).

  • Causality : Anhydrous conditions are absolute prerequisites. The presence of trace water will act as a competing nucleophile, quenching the intermediate carbocation and reverting it back to the starting tertiary alcohol, thereby drastically reducing the yield.

Step 2: Controlled Acid Catalysis

  • Action : Cool the solution to 0 °C using an ice-water bath. Slowly add concentrated Sulfuric Acid (H₂SO₄, 0.5 equiv) dropwise over 10 minutes.

  • Causality : The p-hydroxycumyl carbocation is highly reactive. Cooling the reaction prevents the carbocation from undergoing unwanted side reactions, such as self-condensation (oligomerization) with other molecules of the starting material. Dropwise addition ensures a low, steady-state concentration of the electrophile.

Step 3: Reaction Monitoring and Propagation

  • Action : Stir the mixture at 0 °C for 1 hour, then allow it to warm to 20 °C and stir for an additional 2 hours.

  • Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The system is self-validating when the lower Rf​ spot of 4-(2-hydroxypropan-2-yl)phenol completely disappears, replaced by a new, less polar spot corresponding to the C-C coupled bisphenol product.

Step 4: Quenching and Work-up

  • Action : Quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Causality : Immediate and rapid neutralization of the acid is critical. Prolonged exposure to acidic conditions during the work-up phase can trigger a retro-Friedel-Crafts reaction, cleaving the newly formed bisphenol back into its constituent phenols.

Step 5: Extraction and Purification

  • Action : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Step 6: Structural Validation

  • Action : Analyze the purified product using ¹H-NMR (CDCl₃) and LC-MS.

  • Validation : The protocol's success is confirmed by the presence of a distinct singlet integrating to 6H (representing the gem-dimethyl bridge) and two asymmetrical sets of aromatic signals in the ¹H-NMR spectrum, definitively proving the unsymmetrical nature of the bisphenol.

References

  • 4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238 , PubChem. URL:[Link]

  • Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist , Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

Sources

Method

Application Note: Derivatization of 4-(2-Hydroxypropan-2-yl)phenol for Non-Migratory Polymer Stabilizers

Target Audience: Materials Scientists, Polymer Chemists, and Environmental Engineers Focus: Synthesis, Mechanistic Grounding, and Validation of Covalently Bound Antioxidants Scientific Context: From Environmental Metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Environmental Engineers Focus: Synthesis, Mechanistic Grounding, and Validation of Covalently Bound Antioxidants

Scientific Context: From Environmental Metabolite to Functional Material

4-(2-Hydroxypropan-2-yl)phenol (CAS: 2948-47-2), also known as BPA mono-alcohol, possesses a fascinating dual identity in modern chemistry. From an environmental perspective, 4-(2-Hydroxypropan-2-yl)phenol is primarily recognized as a key metabolite in the biodegradation of Bisphenol A (BPA)[1]. Specifically, certain bacteria, such as Sphingomonas sp. strain TTNP3, can break the carbon-carbon bond in BPA through a process called ipso-substitution, leading to the formation of hydroquinone and 4-(2-Hydroxypropan-2-yl)phenol[2].

However, in the realm of materials science, this compound is a highly valuable building block. It is utilized in the production of polymers, where it can act as a stabilizer for materials like polystyrene and polypropylene[3]. Traditional phenolic antioxidants (e.g., BHT) suffer from physical migration, volatility, and extraction over time, leading to premature polymer degradation. By leveraging the unique reactivity of 4-(2-Hydroxypropan-2-yl)phenol, we can covalently bond the stabilizer directly to the polymer backbone, creating a zero-migration functional material.

G A Bisphenol A (BPA) (Environmental Pollutant) B Sphingomonas sp. TTNP3 (Microbial Degradation) A->B Biodegradation C Ipso-Substitution (C-C Bond Cleavage) B->C Enzymatic Action D 4-(2-Hydroxypropan-2-yl)phenol (Target Intermediate) C->D Major Pathway E Hydroquinone (Secondary Byproduct) C->E Cleavage Product

Fig 1. Microbial ipso-substitution pathway of BPA yielding the target intermediate.

Mechanistic Grounding: The Case for Covalent Stabilization

The structure of 4-(2-Hydroxypropan-2-yl)phenol features two distinct functional groups: a phenolic -OH (pKa ~10) and a tertiary aliphatic -OH (pKa ~16). To function effectively as a radical-scavenging antioxidant, the phenolic -OH must remain unreacted .

Therefore, our derivatization strategy targets the tertiary aliphatic alcohol. Under mild Lewis acid catalysis, the tertiary alcohol undergoes dehydration to form a highly stable benzylic carbocation. This electrophile can then undergo Friedel-Crafts alkylation with the aromatic rings of a polystyrene (PS) backbone.

Causality in Catalyst Selection: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) is explicitly chosen over stronger Lewis acids like AlCl3​ . Stronger acids induce aggressive main-chain scission in polystyrene. BF3​⋅OEt2​ provides the exact electrophilic activation energy required to form the carbocation without degrading the host polymer. Furthermore, strict temperature control is required; excessive heat promotes the dehydration of the tertiary alcohol into 4-(prop-1-en-2-yl)phenol, a side-reaction commonly observed in the advanced oxidation of related compounds like Tetrabromobisphenol A (TBBPA)[4].

G A Starting Material 4-(2-Hydroxypropan-2-yl)phenol C Reactive Intermediate Tertiary Benzylic Carbocation A->C Dehydration (-H2O) B Catalyst BF3·OEt2 (Lewis Acid) B->C Catalytic Activation E Functional Material Polymer-Bound Antioxidant C->E Friedel-Crafts Alkylation D Polymer Backbone Polystyrene (Aromatic Rings) D->E Electrophilic Aromatic Substitution

Fig 2. Mechanistic workflow for the covalent grafting of the phenolic stabilizer.

Experimental Protocols: Synthesis and Self-Validation

This protocol is designed as a self-validating system . By incorporating a rigorous Soxhlet extraction step prior to thermal analysis, we definitively separate physical blending from true covalent grafting.

Protocol A: Lewis Acid-Catalyzed Grafting
  • Dissolution: Dissolve 10.0 g of general-purpose polystyrene (GPPS) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under a continuous argon purge.

  • Reagent Addition: Add 1.5 g of 4-(2-Hydroxypropan-2-yl)phenol to the polymer solution. Stir at 300 rpm until completely dissolved.

  • Thermal Control: Submerge the flask in an ice bath to cool the mixture to 0 °C. Rationale: Cooling prevents localized exothermic spikes upon catalyst addition, which can cause polymer discoloration.

  • Catalysis: Dropwise, add 0.5 mL of BF3​⋅OEt2​ over 5 minutes.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 40 °C for 4 hours. Do not exceed 50 °C to prevent the formation of isopropenylphenol derivatives.

Protocol B: Purification and Self-Validation (Soxhlet Extraction)
  • Quenching: Terminate the reaction by adding 5.0 mL of absolute methanol to deactivate the Lewis acid.

  • Precipitation: Pour the DCM solution slowly into 500 mL of vigorously stirred, ice-cold methanol. The functionalized polymer (PS-g-Phenol) will precipitate as white fibers.

  • Filtration: Recover the polymer via vacuum filtration and dry in a vacuum oven at 60 °C for 12 hours.

  • Self-Validation Extraction (Critical Step): Subject 5.0 g of the dried PS-g-Phenol to Soxhlet extraction using n-hexane for 24 hours.

    • Causality: Hexane is an excellent solvent for unreacted 4-(2-Hydroxypropan-2-yl)phenol but a non-solvent for polystyrene. Any non-covalently bound antioxidant will be completely removed.

  • Final Drying: Dry the extracted polymer under vacuum to constant weight prior to downstream analysis.

Quantitative Data Presentation

To validate the success of the derivatization, the extracted polymer is subjected to Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to measure the Oxidative Induction Time (OIT).

Table 1: Thermomechanical and Migration Properties of Polystyrene Variants

Material ConfigurationTGA Onset of Degradation (°C)OIT at 150°C (min) Before ExtractionOIT at 150°C (min) After Hexane ExtractionAntioxidant Retention (%)
Virgin Polystyrene (PS) 350.212.512.1N/A
PS + 2 wt% BHT (Physical Blend)365.845.014.2< 5%
PS-g-Phenol (Covalently Grafted)392.4 112.5 110.8 > 98.5%

Interpretation: The near-total retention of OIT in the PS-g-Phenol sample post-extraction definitively proves that the 4-(2-Hydroxypropan-2-yl)phenol was successfully derivatized and covalently anchored to the polymer backbone.

References

  • 4-(2-Hydroxypropan-2-yl)phenol | 2948-47-2 | Benchchem (Snippet 1)
  • 4-(2-Hydroxypropan-2-yl)phenol | 2948-47-2 | Benchchem (Snippet 2)
  • 4-(2-Hydroxypropan-2-yl)phenol | 2948-47-2 | Benchchem (Snippet 3)
  • Enhanced Photocatalytic Removal of Tetrabromobisphenol A by Magnetic CoO@graphene Nanocomposites under Visible-Light Irradiation Source: ACS Applied Energy Materials URL

Sources

Application

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry for the Analysis of 4-(2-Hydroxypropan-2-yl)phenol

Abstract This application note presents a detailed and robust method for the qualitative and quantitative analysis of 4-(2-Hydroxypropan-2-yl)phenol, a significant impurity and degradation product of Bisphenol A (BPA), u...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust method for the qualitative and quantitative analysis of 4-(2-Hydroxypropan-2-yl)phenol, a significant impurity and degradation product of Bisphenol A (BPA), using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is essential to improve its volatility and chromatographic performance. This guide provides a comprehensive protocol for the silylation of 4-(2-Hydroxypropan-2-yl)phenol and its subsequent analysis by GC-MS, including instrument parameters, data analysis strategies, and validation considerations. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive analytical method for this compound.

Introduction: The Analytical Imperative for 4-(2-Hydroxypropan-2-yl)phenol

4-(2-Hydroxypropan-2-yl)phenol is a tertiary alcohol and a phenol derivative. Its presence, often as an impurity in commercial Bisphenol A (BPA) or as a degradation product, is of significant interest in pharmaceutical, polymer, and environmental sciences. Given the regulatory scrutiny of BPA and related compounds due to their endocrine-disrupting properties, the accurate and sensitive detection and quantification of its derivatives are paramount for quality control and safety assessment.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds like 4-(2-Hydroxypropan-2-yl)phenol by GC is challenging due to their low volatility and tendency to exhibit poor peak shape.[2] To overcome these limitations, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties.[3] This application note focuses on a silylation approach, a widely used and effective derivatization technique for phenolic compounds.[4]

Method Rationale: Causality Behind Experimental Choices

The selection of an appropriate analytical method is a balance of sensitivity, selectivity, robustness, and practicality. The choices outlined in this protocol are grounded in established chromatographic principles and extensive experience with the analysis of phenolic compounds.

The Necessity of Derivatization

The presence of two hydroxyl groups in 4-(2-Hydroxypropan-2-yl)phenol, one phenolic and one tertiary alcoholic, renders the molecule highly polar. This polarity leads to strong interactions with active sites in the GC inlet and column, resulting in broad, tailing peaks and poor sensitivity. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[3][4]

Choice of GC Column

A low-polarity stationary phase is ideal for the separation of the non-polar TMS-derivatized analyte. A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms) is recommended. This type of column provides excellent resolution and peak shape for a wide range of derivatized compounds and is known for its robustness and low bleed characteristics, which are crucial for high-sensitivity MS detection.[5][6]

Detector Selection: The Power of Mass Spectrometry

A mass spectrometer is the detector of choice due to its high sensitivity and selectivity. It provides both qualitative (mass spectrum) and quantitative (peak area) information. For initial identification, full scan mode is utilized to obtain the complete mass spectrum of the derivatized analyte. For trace-level quantification, Selected Ion Monitoring (SIM) mode is employed. SIM mode significantly enhances sensitivity by monitoring only specific, characteristic ions of the target analyte, thereby reducing background noise.

Experimental Workflow and Protocols

The following sections provide a step-by-step guide for the analysis of 4-(2-Hydroxypropan-2-yl)phenol.

Materials and Reagents
  • 4-(2-Hydroxypropan-2-yl)phenol standard (Purity ≥95%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • GC vials with inserts and PTFE-lined caps

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-(2-Hydroxypropan-2-yl)phenol standard and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired calibration range (e.g., 0.1 - 50 µg/mL).

Sample Preparation (from a solid matrix):

  • Accurately weigh an appropriate amount of the homogenized sample into a centrifuge tube.

  • Add a known volume of a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate for 15-30 minutes to ensure complete extraction.

  • Centrifuge and transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate.

Derivatization Protocol: Silylation
  • Transfer 100 µL of the standard solution or sample extract into a GC vial insert.

  • Add 50 µL of BSTFA (with 1% TMCS).

  • Add 10 µL of anhydrous pyridine to act as a catalyst.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[2]

  • Allow the vial to cool to room temperature before GC-MS analysis.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

}

Caption: General workflow for the GC-MS analysis of 4-(2-Hydroxypropan-2-yl)phenol.

GC-MS Instrumentation and Parameters

The following tables summarize the recommended instrument parameters for the GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatograph (GC) Parameters

ParameterValueRationale
GC System Agilent 7890B or equivalentA modern GC system with electronic pneumatic control ensures reproducible retention times.
Injection Port Split/SplitlessSplitless injection is recommended for trace analysis to maximize analyte transfer to the column.
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode SplitlessFor optimal sensitivity. Split ratio can be adjusted for higher concentration samples.
Injection Vol. 1 µLA standard injection volume.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentProvides good separation of the derivatized analyte from potential interferences.
Oven Program Initial: 100°C, hold 2 minAllows for focusing of the analytes at the head of the column.
Ramp 1: 15°C/min to 280°CA moderate ramp rate to ensure good separation.
Hold: 5 min at 280°CEnsures elution of all components.

Table 2: Mass Spectrometer (MS) Parameters

ParameterValueRationale
MS System Agilent 5977B or equivalentA sensitive and reliable mass selective detector.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy 70 eVProvides reproducible fragmentation patterns.
Acquisition Mode Full Scan (for identification)m/z 50-550 for initial method development and qualitative analysis.
Selected Ion Monitoring (SIM) (for quantification)See Section 5.2 for recommended ions.
Solvent Delay 4 minPrevents the solvent peak from damaging the MS filament.

Data Analysis and Interpretation

Qualitative Analysis: Identification

The molecular weight of 4-(2-Hydroxypropan-2-yl)phenol is 152.19 g/mol .[3] After derivatization with two TMS groups, the molecular weight of the di-TMS derivative will be 296.5 g/mol . The mass spectrum is expected to show a molecular ion (M+) at m/z 296. A prominent fragment ion is often observed at M-15, corresponding to the loss of a methyl group from a TMS moiety. Other characteristic fragments of TMS derivatives of phenols include ions at m/z 73 ([Si(CH3)3]+) and 147.

The mass spectrum of underivatized 4-(2-Hydroxypropan-2-yl)phenol is available in the PubChem database (CID 11116238) and can be used for comparison if analyzing underivatized samples, though this is not the recommended approach for quantitative analysis.[3]

dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#202124", fontname="Arial"];

}

Caption: Predicted key ions for the di-TMS derivative of the analyte.

Quantitative Analysis: Selected Ion Monitoring (SIM)

For sensitive and accurate quantification, the MS should be operated in SIM mode. Based on the predicted fragmentation pattern, the following ions are recommended for monitoring. The most abundant and specific ion should be used for quantification (Quantifier Ion), while others are used for confirmation (Qualifier Ions).

Table 3: Proposed SIM Ions for Quantitation

AnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)
Di-TMS-4-(2-Hydroxypropan-2-yl)phenol281296, 73

Note: These ions are proposed based on the expected fragmentation of a di-TMS derivative. Experimental verification is required to confirm the optimal ions for quantification.

A calibration curve should be constructed by plotting the peak area of the quantifier ion against the concentration of the working standard solutions. The concentration of 4-(2-Hydroxypropan-2-yl)phenol in samples can then be determined from this calibration curve.

Method Validation and System Suitability

To ensure the reliability of the analytical results, the method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

System Suitability: Before running a sequence of samples, a system suitability test should be performed by injecting a mid-level standard multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2% for peak area and <0.5% for retention time).

Conclusion

The gas chromatography-mass spectrometry method detailed in this application note provides a robust and sensitive approach for the analysis of 4-(2-Hydroxypropan-2-yl)phenol. The silylation derivatization step is critical for achieving excellent chromatographic performance. By following the outlined protocols for sample preparation, derivatization, and instrument analysis, researchers can confidently identify and quantify this important compound in various matrices. As with any analytical method, proper validation is essential to ensure the accuracy and reliability of the results.

References

  • Gouvernement du Québec. (1999). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Centre d'expertise en analyse environnementale du Québec. Retrieved from [Link]

  • Soleas, G. J., Diamandis, E. P., & Goldberg, D. M. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry, 69(23), 4888–4893.
  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 1–23.
  • Karr, D. E., & Scheidt, K. A. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water.
  • Schettgen, T., Musiol, A., & Kraus, T. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.
  • Bolz, U., Körner, W., & Hagenmaier, H. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 40(9-11), 929–935.
  • Parker, D. B., & Litz, N. (2018). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. Foods, 7(10), 166.
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Savić, N., et al. (2018). Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete. Journal of the Serbian Chemical Society.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2012). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector.
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Dziugan, P., et al. (2023). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). Molecules, 28(16), 6098.
  • Becerra, V., & Odermatt, J. (2012). Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. Analytical and Bioanalytical Chemistry, 402(1), 479–488.
  • Cunha, S. C., et al. (2021). Quantitative Analysis of Bisphenol A in Commercial Beverages. Foods, 10(1), 133.
  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211.
  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of the American Society for Mass Spectrometry, 25(6), 1079–1082.
  • Babushok, V. I., & Zenkevich, I. G. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 29(1), 235.
  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • Furusawa, N. (2015). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 29(4), 335–344.
  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils.
  • Slaghenaufi, D., et al. (2021).
  • Hummel, J., et al. (2010). Retention index thresholds for compound matching in GC-MS metabolite profiling. Metabolomics, 6(3), 315–324.
  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). SM 48:4;2O(FA 16:1) - Optional[MS (LC)] - Spectrum. Wiley. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-hydroxypropan-2-yl)phenol — Chemical Substance Information. Retrieved from [Link]

  • Agilent. (n.d.). GC, GC/MS Columns. Retrieved from [Link]

Sources

Method

High-performance liquid chromatography (HPLC) for 4-(2-Hydroxypropan-2-yl)phenol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Hydroxypropan-2-yl)phenol Abstract This application note presents a robust and validated reversed-phase high-perform...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Hydroxypropan-2-yl)phenol

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-hydroxypropan-2-yl)phenol. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable technique for the identification and quantification of this compound, which may be present as a key intermediate, active pharmaceutical ingredient (API), or impurity. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and acidified water. Detection is performed using a UV detector. The protocol has been developed to be specific, accurate, precise, and linear over a defined concentration range, and its validation is described in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

4-(2-Hydroxypropan-2-yl)phenol, also known as p-cumylphenol, is a phenolic compound with the chemical formula C9H12O2.[4][5][6] It serves as a crucial intermediate in various chemical syntheses and can be found as a process-related impurity in the production of other commercially significant chemicals, such as Bisphenol A (BPA). Given its structural similarity to other endocrine-disrupting compounds, the ability to accurately detect and quantify 4-(2-hydroxypropan-2-yl)phenol is critical for ensuring the purity of pharmaceutical products, monitoring environmental samples, and controlling manufacturing processes.[7][8]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds like phenols.[9][10] Its high resolution, sensitivity, and quantitative accuracy make it the method of choice.[9] This document provides a comprehensive, field-proven protocol for the analysis of 4-(2-hydroxypropan-2-yl)phenol, detailing not just the procedural steps but also the scientific rationale behind the methodological choices, ensuring a trustworthy and reproducible analytical system.

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: A system equipped with a gradient pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.[10]

  • Chromatography Column: A C18 reversed-phase column is recommended for its versatility and effectiveness in separating phenolic compounds.[10][11] A common configuration is a 4.6 mm x 150 mm column with 3.5 or 5 µm particle size.

  • Data Acquisition Software: Chromatography software for instrument control, data acquisition, and processing.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: High-purity, HPLC grade (e.g., Milli-Q or equivalent).

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade. The use of an acid in the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and stable retention times.[12]

  • 4-(2-Hydroxypropan-2-yl)phenol Reference Standard: Characterized and of known purity.

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in high-purity water. Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B: Acetonitrile, HPLC gradient grade.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically suitable for dissolving the standard and samples.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the 4-(2-hydroxypropan-2-yl)phenol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent to achieve a final concentration within the linear range of the method, and filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following conditions have been optimized for the separation of 4-(2-hydroxypropan-2-yl)phenol from potential impurities.

ParameterRecommended SettingCausality and Justification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and selectivity for phenolic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcetonitrile is a common organic modifier providing good peak shape. Acidification of the aqueous phase ensures the analyte is in its non-ionized form for better retention and symmetry.[12]
Gradient Elution 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (Re-equilibration)A gradient is employed to ensure elution of the analyte with a good peak shape in a reasonable time, while also cleaning the column of more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong UV absorbance around this wavelength. A DAD can be used to confirm peak purity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.

HPLC Analysis Workflow

The general workflow for the analysis is depicted below. It follows a logical sequence from preparation to final data interpretation, ensuring a systematic approach.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing A Prepare Mobile Phases (Aqueous & Organic) B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System with Initial Conditions B->C D Inject System Suitability Standard C->D E Inject Samples & Standards D->E If Suitability Passes F Integrate Chromatograms E->F G Generate Calibration Curve F->G H Quantify Analyte in Samples G->H Validation_Logic cluster_attributes Core Validation Attributes (ICH Q2) Method Validated HPLC Method Specificity Specificity Distinguishes analyte from impurities Method->Specificity Linearity Linearity & Range Proportional response over a range Method->Linearity Accuracy Accuracy Closeness to true value (Recovery) Method->Accuracy Precision Precision Repeatability & Intermediate Method->Precision Limits Detection & Quantitation Limits LOD & LOQ Method->Limits Robustness Robustness Insensitive to small variations Method->Robustness

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Purity in 4-(2-Hydroxypropan-2-yl)phenol Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 4-(2-hydroxypropan-2-yl)phenol (CAS 2948-47-2)[1]—often referred to as p-hydroxycumyl alcohol—is a fundamental Grignard transformation typically start...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-(2-hydroxypropan-2-yl)phenol (CAS 2948-47-2)[1]—often referred to as p-hydroxycumyl alcohol—is a fundamental Grignard transformation typically starting from 4-hydroxyacetophenone. While the reaction appears straightforward on paper, the presence of an unprotected phenolic hydroxyl group and the generation of a highly sensitive tertiary benzylic alcohol create unique kinetic and thermodynamic traps.

This guide is designed to help researchers troubleshoot stalled conversions, resolve workup emulsions, and eliminate polymerization side reactions.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My conversion of 4-hydroxyacetophenone is stalling at 50% despite adding 1.2 equivalents of methylmagnesium bromide. Why?

The Causality: You are experiencing a stoichiometric deficit due to competing acid-base kinetics. 4-hydroxyacetophenone contains an acidic phenolic proton with a predicted pKa of ~10.01[1]. Grignard reagents are exceptionally strong bases (the pKa of the conjugate acid, methane, is ~50).

When you add methylmagnesium bromide, the first equivalent is instantly consumed in a diffusion-controlled acid-base reaction, forming methane gas and a magnesium phenoxide intermediate. Only after the phenol is fully deprotonated can a second equivalent of the Grignard reagent act as a nucleophile to attack the ketone. To drive the reaction to completion and account for adventitious moisture, standard validated protocols for unprotected phenolic ketones require at least 3.0 equivalents of the Grignard reagent[2].

Q2: I'm getting a massive, unresolvable emulsion during the aqueous quench. How do I break it without ruining my product?

The Causality: The emulsion is caused by the formation of gelatinous magnesium hydroxide and related magnesium salts, which precipitate at neutral or basic pH levels.

While the standard laboratory reflex is to add a strong acid (like 1M HCl or H₂SO₄) to dissolve these salts into aqueous-soluble magnesium chloride, you must not do this for this specific molecule (see Q3). Instead, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl)[2]. Ammonium chloride acts as a mildly acidic chelator (pH ~5.5–6.5) that effectively complexes the magnesium ions, breaking the emulsion into two distinct, clear phases without triggering acid-catalyzed side reactions.

Q3: My NMR shows a terminal alkene (peaks around 5.0–5.3 ppm) and my product is turning into a sticky resin. What happened?

The Causality: You have inadvertently triggered an acid-catalyzed dehydration followed by cationic polymerization. The target molecule, 4-(2-hydroxypropan-2-yl)phenol, contains a tertiary benzylic alcohol. This structural motif is exquisitely sensitive to acidic conditions.

If the pH drops too low during the quench or workup, the tertiary hydroxyl group is protonated and leaves as water, forming a highly stable benzylic carbocation. This intermediate rapidly eliminates a proton to form 4-isopropenylphenol [3]. Because 4-isopropenylphenol is an electron-rich styrene derivative, it is highly susceptible to cationic polymerization, which explains the sticky, resinous degradation of your product.

Part 2: Quantitative Data & Workup Optimization

To maximize the recovery of 4-(2-hydroxypropan-2-yl)phenol, the choice of quench reagent is the single most critical variable in the workflow.

Table 1: Impact of Quench Conditions on Yield and Purity

Quench ReagentpH RangeEmulsion RiskPrimary Impurity ProfileTypical Yield
Sat. NH₄Cl (Optimal) 5.5 - 6.5LowTrace unreacted starting material85 - 95%
1M HCl (Harsh) < 2.0None4-Isopropenylphenol & Polymer resin< 30%
DI Water (Mild) ~ 7.0 - 8.0High (Severe)Unreacted Grignard byproductsVariable (Loss in extraction)

Part 3: Reaction Workflow Visualization

The following workflow maps the critical divergence between a successful synthesis and a failed, polymerized batch based on workup conditions.

G Start 4-Hydroxyacetophenone (Starting Material) Grignard MeMgBr (3.0 eq) THF, 0°C to RT Start->Grignard Intermediate Magnesium Phenoxide & Alkoxide Intermediate Grignard->Intermediate Methane Evolution Quench1 Optimal Quench (Sat. NH4Cl, pH ~6) Intermediate->Quench1 Quench2 Harsh Acid Quench (HCl / H2SO4, pH <3) Intermediate->Quench2 Product 4-(2-Hydroxypropan-2-yl)phenol (Target Product) Quench1->Product SideProduct 4-Isopropenylphenol (Dehydration Impurity) Quench2->SideProduct Acid Catalysis Polymer Resinous Polymer (Cationic Polymerization) SideProduct->Polymer

Reaction workflow demonstrating the critical divergence between optimal and harsh quench conditions.

Part 4: Validated Step-by-Step Protocol

This self-validating methodology is optimized for the direct Grignard addition to unprotected 4-hydroxyacetophenone, utilizing a 3-equivalent stoichiometry[2].

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Maintain an inert atmosphere throughout the addition phase.

Step 2: Substrate Dissolution Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

Step 3: Grignard Addition & Self-Validation Load the addition funnel with a 3.0 M solution of methylmagnesium bromide in diethyl ether (3.0 eq)[2]. Begin dropwise addition into the cold THF solution.

  • Self-Validation Checkpoint: You will immediately observe vigorous gas evolution. This is methane gas generated by the deprotonation of the phenol. The cessation of this bubbling indicates that the acid-base reaction is complete; the remainder of the Grignard addition is now actively targeting the ketone.

Step 4: Nucleophilic Addition Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature and stir for 18 hours to ensure complete conversion of the sterically hindered magnesium phenoxide intermediate[2].

Step 5: Emulsion-Free Quench Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise[2]. Continue addition until the gelatinous magnesium salts fully dissolve and the mixture separates into two distinct, clear liquid phases (aqueous and organic). Strictly avoid the use of strong mineral acids.

Step 6: Extraction & Isolation Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at a low temperature (< 40 °C) to afford 4-(2-hydroxypropan-2-yl)phenol.

References

  • Google Patents (CA2749893A1):4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h) (Grignard stoichiometry and NH₄Cl quench standards for related hydroxyacetophenones).

Sources

Optimization

Side reactions and byproduct formation in 4-(2-Hydroxypropan-2-yl)phenol synthesis

Welcome to the technical support center for the synthesis of 4-(2-hydroxypropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-hydroxypropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Reaction Overview and Mechanism

The synthesis of 4-(2-hydroxypropan-2-yl)phenol is typically achieved through a Friedel-Crafts alkylation reaction between phenol and acetone in the presence of an acid catalyst.[1] The acid catalyst activates the acetone, making it more susceptible to electrophilic attack by the electron-rich phenol ring.[2]

Reaction Scheme:

Phenol + Acetone --(Acid Catalyst)--> 4-(2-Hydroxypropan-2-yl)phenol

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction Acetone Acetone Acetone->Reaction Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reaction Protonation of Acetone Product 4-(2-Hydroxypropan-2-yl)phenol Reaction->Product

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 4-(2-hydroxypropan-2-yl)phenol. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The choice of catalyst, temperature, and reaction time are critical.

    • Catalyst Activity: Ensure your acid catalyst is active and not contaminated. For solid acid catalysts, ensure proper activation and surface area.

    • Temperature Control: The reaction is exothermic. Maintaining the optimal temperature is crucial to prevent side reactions. Overheating can lead to the formation of byproducts.

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3]

  • Purity of Starting Materials: The purity of phenol and acetone is paramount.[4] Impurities can interfere with the catalyst or lead to the formation of unwanted side products.[3] Use freshly distilled phenol and high-purity acetone for best results.

  • Side Product Formation: Several side reactions can compete with the desired reaction, consuming starting materials and reducing the yield. The most common side reaction is the formation of Bisphenol A (BPA), where two phenol molecules react with one acetone molecule.[1][5]

Troubleshooting Workflow for Low Yield:

G cluster_solutions Potential Solutions start Low Yield Observed check_conditions Verify Reaction Conditions (Catalyst, Temp, Time) start->check_conditions check_purity Assess Purity of Starting Materials check_conditions->check_purity Conditions OK optimize_conditions Optimize Catalyst Loading, Temperature, and Time check_conditions->optimize_conditions Sub-optimal check_side_reactions Analyze for Side Products (e.g., BPA, isomers) check_purity->check_side_reactions Purity OK purify_reagents Purify/Use High-Purity Phenol and Acetone check_purity->purify_reagents Impurities Detected adjust_stoichiometry Adjust Phenol:Acetone Ratio to Favor Mono-alkylation check_side_reactions->adjust_stoichiometry High Side Products end Improved Yield optimize_conditions->end Re-run Experiment purify_reagents->end Re-run Experiment adjust_stoichiometry->end Re-run Experiment

Issue 2: Formation of Significant Impurities and Byproducts

Question: I am observing significant amounts of impurities in my crude product. What are the common side products and how can I minimize their formation?

Answer: The formation of impurities is a key challenge in this synthesis. Understanding the common byproducts is the first step to mitigating their formation.

  • Bisphenol A (BPA): As mentioned, the reaction of two phenol molecules with one acetone molecule leads to the formation of BPA.[1] This is often the major byproduct.

    • Mitigation: Using a large excess of phenol relative to acetone can favor the formation of the mono-alkylated product.

  • Isomeric Byproducts: Alkylation can occur at the ortho position of the phenol ring, leading to the formation of 2-(2-hydroxypropan-2-yl)phenol.

    • Mitigation: The para-product is generally favored due to steric hindrance. However, reaction conditions can influence the ortho/para ratio. Lower temperatures tend to favor para-substitution.

  • Products of Acetone Self-Condensation: Under acidic conditions, acetone can undergo self-condensation to form products like mesityl oxide and diacetone alcohol.[6]

    • Mitigation: Ensure slow addition of acetone to the reaction mixture to maintain a low instantaneous concentration.

  • Phenol-derived Impurities: Oxidation of phenol can lead to colored impurities.

    • Mitigation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Table 1: Common Byproducts and Mitigation Strategies

ByproductFormation PathwayMitigation Strategy
Bisphenol A (BPA)Dialkylation of phenol with acetone[1]Use a large excess of phenol.
2-(2-Hydroxypropan-2-yl)phenolOrtho-alkylation of phenolLower reaction temperature.
Mesityl OxideSelf-condensation of acetone[6]Slow addition of acetone.
Colored ImpuritiesOxidation of phenolUse an inert atmosphere.
Issue 3: Discoloration of the Reaction Mixture or Final Product

Question: My reaction mixture and/or isolated product has a pink, red, or brown discoloration. What is the cause and how can I prevent it?

Answer: Discoloration is typically due to the formation of colored impurities from the oxidation of phenol or phenolic products.

  • Cause: Phenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metal impurities. The resulting quinone-type structures are highly colored.

  • Prevention and Remediation:

    • Inert Atmosphere: As mentioned, running the reaction under an inert gas is highly effective.

    • High-Purity Reagents: Use phenol that is free from colored impurities. If necessary, distill the phenol before use.

    • Purification: Discolored products can often be purified by recrystallization or column chromatography. The use of activated carbon during recrystallization can also help to remove colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this synthesis?

A1: Both strong mineral acids (like sulfuric acid) and solid acid catalysts (like acidic resins) can be used.[4] Solid acid catalysts are often preferred in industrial settings as they are easily separated from the reaction mixture and can be recycled. The choice of catalyst can influence the product distribution and yield.

Q2: How can I effectively purify the final product?

A2: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., toluene/heptane). Column chromatography on silica gel can also be employed for higher purity, although this may be less practical on a large scale. Distillation under reduced pressure is another option, but care must be taken to avoid thermal degradation.[7]

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, this reaction can be carried out without a solvent, using an excess of phenol as the reaction medium. This approach can be more environmentally friendly and can simplify the workup procedure.

Q4: What are the safety precautions I should take during this synthesis?

A4: Phenol is corrosive and toxic.[1] Acetone is highly flammable. Strong acids are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocol Example

This is a general laboratory-scale procedure. Optimization may be required based on your specific equipment and reagents.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol and the acid catalyst.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

Step 2: Addition of Acetone

  • Slowly add acetone to the reaction mixture through the dropping funnel over a period of 1-2 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

Step 4: Work-up

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a mild base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by recrystallization or column chromatography.

G Setup 1. Reaction Setup (Phenol, Catalyst) Addition 2. Slow Addition of Acetone Setup->Addition Monitoring 3. Reaction Monitoring (TLC/HPLC) Addition->Monitoring Workup 4. Work-up (Quench, Extract, Dry) Monitoring->Workup Purification 5. Purification (Recrystallization/Chromatography) Workup->Purification Product Pure Product Purification->Product

V. References

  • Vaia. (n.d.). Reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as bisphenol A... Retrieved from [Link]

  • Homework.Study.com. (n.d.). The reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as... Retrieved from [Link]

  • Filo. (2025, April 14). Reaction of phenol with acetone in the presence of an acid catalyst gives... Retrieved from [Link]

  • Wikipedia. (2024, February 28). Bisphenol A. Retrieved from [Link]

  • Umweltbundesamt. (2010). Bisphenol A - An industrial chemical with adverse effects. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024, March 1). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol - US2744144A. Retrieved from

  • Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 4-(2-Hydroxypropan-2-yl)phenol Production

Welcome to the Process Engineering & Troubleshooting portal for 4-(2-Hydroxypropan-2-yl)phenol (CAS: 2948-47-2)[1]. Also known as 2-(4-hydroxyphenyl)propan-2-ol, this compound is a critical intermediate in polymer chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering & Troubleshooting portal for 4-(2-Hydroxypropan-2-yl)phenol (CAS: 2948-47-2)[1]. Also known as 2-(4-hydroxyphenyl)propan-2-ol, this compound is a critical intermediate in polymer chemistry and a key metabolite in the degradation of Bisphenol A (BPA)[2].

As a Senior Application Scientist, I have designed this guide to address the complex chemical engineering challenges encountered when transitioning this molecule from the bench to the pilot plant. The synthesis—typically driven by a Grignard addition to methyl 4-hydroxybenzoate—presents severe risks of exotherms, viscosity spikes, and acid-catalyzed degradation[2].

Mechanistic Pathways & Scale-Up Logic

Understanding the causality behind impurity formation is the first step in process control. The tertiary benzylic alcohol moiety in 4-(2-hydroxypropan-2-yl)phenol is highly susceptible to elimination reactions. If exposed to heat or acidic conditions during workup, it rapidly dehydrates to form 4-isopropenylphenol [2]. Alternatively, if synthesized via Friedel-Crafts alkylation of phenol with acetone, poor chemoselectivity often leads to over-condensation, yielding Bisphenol A.

Synthesis_Pathways Precursor1 Phenol + Acetone (Alternative Route) Target 4-(2-Hydroxypropan-2-yl)phenol (Target API Intermediate) Precursor1->Target Acid Catalysis (Controlled) Impurity1 Bisphenol A (BPA) (Over-condensation) Precursor1->Impurity1 Excess Acid / Prolonged Time Precursor2 Methyl 4-hydroxybenzoate (Primary Route) Precursor2->Target Grignard Addition (3.1 eq MeMgBr) Impurity2 4-Isopropenylphenol (Dehydration) Target->Impurity2 Acidic Quench / High Temp (>50°C)

Figure 1: Synthetic pathways and primary degradation routes for 4-(2-Hydroxypropan-2-yl)phenol.

Self-Validating Experimental Protocol: Grignard Route

To ensure trustworthiness and reproducibility at scale (e.g., 50L+ reactors), the following workflow integrates self-validating checkpoints to prevent batch failure.

Step 1: Reagent Validation (Titer Check)

  • Action: Titrate the Methylmagnesium Bromide (MeMgBr) in THF using salicylaldehyde or iodine prior to use.

  • Causality: The phenolic hydroxyl group of the substrate has a pKa of ~10.01[1]. It will instantly consume exactly 1.0 equivalent of Grignard reagent. You must ensure a precise delivery of 3.1 equivalents total (1 eq for the phenol, 2 eq for the ester, 0.1 eq excess) to drive the reaction to completion without promoting O-alkylation.

Step 2: Substrate Charging & Dehydration

  • Action: Dissolve methyl 4-hydroxybenzoate in anhydrous THF (8 volumes).

  • Validation: Perform a Karl Fischer titration on the bulk solution. Moisture must be <50 ppm before proceeding.

Step 3: Phenoxide Formation (The Viscosity Spike)

  • Action: Cool the reactor to 0°C. Add the first 1.05 eq of MeMgBr at a rate that maintains the internal temperature strictly below 10°C.

  • Causality: This step is violently exothermic and evolves methane gas. The resulting magnesium phenoxide salt is poorly soluble and will create a thick slurry. High-torque, dual-impeller agitation is mandatory here to prevent localized Grignard pooling.

Step 4: Tertiary Alcohol Formation

  • Action: Add the remaining 2.05 eq of MeMgBr. Allow the reactor to warm to 25°C and stir for 4 hours.

  • Validation: Pull a sample for HPLC analysis. The reaction is self-validated as complete when the unreacted ester is <0.5% AUC.

Step 5: Buffered Quench (Critical Step)

  • Action: Cool the reactor to 0°C. Quench slowly with 20% w/w aqueous Ammonium Chloride (NH₄Cl) until pH 6.5 is reached.

  • Causality: Never use HCl or H₂SO₄. Strong acids will instantly protonate the newly formed tertiary alcohol, leading to the elimination of water and the formation of the 4-isopropenylphenol impurity[2]. NH₄Cl provides a mild, buffered environment that safely dissolves the magnesium salts.

Step 6: Isolation & Low-Temperature Drying

  • Action: Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Concentrate under reduced pressure with a jacket temperature not exceeding 40°C .

Troubleshooting FAQs

Q: During pilot plant scale-up, my product is heavily contaminated with 4-isopropenylphenol. Why didn't this happen in the lab? A: This is a classic residence-time failure. At the lab scale, rotary evaporation is rapid. At the pilot scale, solvent stripping can take several hours. 4-(2-Hydroxypropan-2-yl)phenol contains a highly stabilized benzylic tertiary alcohol. If your quench was even slightly too acidic, or if your distillation jacket temperature exceeded 50°C, the extended thermal exposure drives the elimination of water to form 4-isopropenylphenol[2]. Solution: Strictly control the quench pH to 6.0–7.0 and limit drying temperatures to 40°C.

Q: The reaction mixture turned into an unstirrable mass during the first Grignard addition. How do we prevent this? A: The acidic phenolic proton reacts with the first equivalent of MeMgBr to form a magnesium phenoxide salt. In a large reactor, inadequate mixing zones allow this salt to crash out, halting mass transfer. Solution: Increase your initial THF dilution factor from 5 volumes to 8 volumes, and ensure the internal temperature remains between 5–10°C during the first equivalent addition to control precipitation kinetics.

Q: Can we synthesize this via Friedel-Crafts alkylation of phenol with acetone to avoid Grignard reagents? A: Yes, but it shifts the engineering burden. While reacting phenol with acetone under acidic catalysis avoids organometallics, it suffers from poor chemoselectivity. The reaction readily proceeds past the tertiary alcohol stage, leading to over-condensation and the formation of Bisphenol A (BPA). Isolating 4-(2-hydroxypropan-2-yl)phenol requires a massive excess of phenol and premature reaction quenching, which severely complicates downstream solvent recovery.

Troubleshooting_Tree Issue Scale-Up Issue: Low Target Yield Check1 HPLC shows >2% 4-Isopropenylphenol? Issue->Check1 Check2 HPLC shows unreacted starting ester? Issue->Check2 Action1 Switch to NH4Cl quench. Keep drying temp <40°C. Check1->Action1 Yes Action2 Verify MeMgBr titer. Ensure anhydrous THF. Check2->Action2 Yes

Figure 2: Diagnostic logic tree for resolving common scale-up bottlenecks and impurity spikes.

Quantitative Impurity Profiling

The following table summarizes pilot-scale data demonstrating the direct causality between workup conditions and the degradation of 4-(2-Hydroxypropan-2-yl)phenol. Note the severe hazard of utilizing standard strong-acid quenches[3].

Quench ReagentWorkup pHDistillation Temp (°C)Target Yield (%)4-Isopropenylphenol Impurity (%)Unreacted Ester (%)
1M HCl2.060°C42.0%55.0% (Severe Dehydration)< 1.0%
20% NH₄Cl6.560°C78.5%18.5% (Thermal Dehydration)< 1.0%
20% NH₄Cl 6.5 40°C 92.0% < 2.0% (Optimal)< 1.0%
20% NH₄Cl *6.540°C65.0%< 1.0%28.0% (Under-alkylation)

* Note: The final row represents a batch where the Grignard reagent was not titrated prior to use, resulting in an effective delivery of only 2.5 equivalents instead of the required 3.1 equivalents.

References

  • National Center for Biotechnology Information (PubChem). "4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238" - Comprehensive chemical properties, pKa, and hazard identification. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(2-Hydroxypropan-2-yl)phenol Synthesis

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and field-proven Standard Operating Procedures (SOPs) for the synthesis of 4-(2-hydroxypropan-2-yl)phenol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and field-proven Standard Operating Procedures (SOPs) for the synthesis of 4-(2-hydroxypropan-2-yl)phenol (CAS: 2948-47-2).

As a critical intermediate in drug development and a known degradation metabolite of Bisphenol A (BPA) , synthesizing this tertiary benzylic alcohol requires precise control over reagent stoichiometry and workup conditions to prevent rapid degradation.

Mechanistic Workflow & Reaction Pathway

The most robust synthetic route utilizes a global Grignard addition and deprotection strategy starting from 4-acetylphenyl acetate . The diagram below illustrates the intended chemical pathway alongside the primary failure mode (acid-catalyzed dehydration).

G A 4-Acetylphenyl acetate (Starting Material) C Magnesium Alkoxide Intermediate A->C Alkylation & Deprotection B MeMgCl (6 eq) Addition at -10°C B->C E 4-(2-Hydroxypropan-2-yl)phenol (Target Product) C->E Hydrolysis D Sat. aq. NH4Cl Mild Quench D->E G 4-(prop-1-en-2-yl)phenol (Dehydration Impurity) E->G -H2O (E1 Elimination) F Strong Acid / Heat (Improper Workup) F->G Catalyzes

Reaction pathway and common dehydration side-reaction in the synthesis of the target phenol.

Quantitative Data & Stoichiometry

To ensure a self-validating system, compare your experimental parameters against the optimized baseline metrics below.

ParameterReagent / ValueMechanistic Purpose
Substrate 4-Acetylphenyl acetate (1.0 eq)Dual-functional starting material (ester + ketone).
Nucleophile/Base MeMgCl, 3M in THF (6.0 eq)Cleaves ester, deprotonates phenol, alkylates ketone.
Solvent Anhydrous THFStabilizes the Grignard reagent via oxygen lone pairs.
Quenching Agent Saturated aq. NH₄ClProvides mild protonation (pH ~6) to avoid dehydration.
Target Yield ~47% - 50%Accounts for steric hindrance and workup losses.
Major Impurity 4-(prop-1-en-2-yl)phenolFormed via E1 dehydration if workup is too acidic.

Standard Operating Protocol (SOP)

This step-by-step methodology is adapted from validated pharmaceutical protocols to ensure high fidelity and reproducibility.

Phase 1: Reaction Setup and Grignard Addition

  • Dissolve 4-acetylphenyl acetate (250 mg, 1.4 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert nitrogen atmosphere.

  • Cool the reaction vessel to -10 °C using a dry ice/acetone or salt/ice bath.

    • Causality: Low temperatures suppress enolization of the ketone and safely dissipate the highly exothermic Grignard addition.

  • Slowly add 3M methylmagnesium chloride (MeMgCl) solution in THF (2.81 mL, 8.42 mmol) dropwise over 10 minutes. Maintain the internal temperature strictly below -5 °C.

  • Allow the resulting pale yellow solution to warm to room temperature and stir for 5 hours.

    • Causality: The extended time at room temperature ensures complete conversion of the sterically hindered intermediate magnesium phenoxide/alkoxide complexes.

Phase 2: Quenching and Workup 5. Cool the reaction mixture in an ice bath (0 °C). 6. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Causality: NH₄Cl is mildly acidic. Using strong acids (e.g., HCl) will rapidly dehydrate the tertiary benzylic alcohol product into an alkene.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 × 50 mL).

  • Wash the combined organic extracts with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo at a low water bath temperature (<35 °C).

Phase 3: Purification 9. Purify the solid residue via silica gel column chromatography, eluting with a gradient of 10-50% EtOAc in heptanes. 10. Isolate the target 4-(2-hydroxypropan-2-yl)phenol as a white solid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield lower than expected, and why do I see unreacted or partially reacted starting material? A1: The most common root cause is insufficient Grignard reagent. In this specific synthesis, MeMgCl serves multiple roles: it cleaves the acetate ester (consuming 1 eq), deprotonates the newly formed acidic phenol (consuming 1 eq), and alkylates the ketone (consuming 1 eq). A minimum of 3 equivalents is theoretically required, but using ~6 equivalents drives the equilibrium to completion and accounts for any adventitious moisture in the system .

Q2: My LC-MS shows a major impurity with a neutral mass of 134 Da (M-18). What is this, and how do I prevent it? A2: This mass corresponds to 4-(prop-1-en-2-yl)phenol (also known as p-isopropenylphenol), which is the dehydration byproduct of your target molecule . Tertiary benzylic alcohols are extremely susceptible to E1 elimination. To prevent this:

  • Never use strong mineral acids (like 1M HCl) during the quench. Stick strictly to saturated aqueous NH₄Cl.

  • Keep the rotary evaporator water bath below 35 °C during concentration, as thermal stress also drives dehydration.

Q3: Can I use 4-hydroxyacetophenone instead of 4-acetylphenyl acetate as the starting material? A3: Yes. If using 4-hydroxyacetophenone, the first equivalent of MeMgCl will simply deprotonate the phenol (evolving methane gas), and the second equivalent will attack the ketone. While this requires fewer equivalents of Grignard (typically 3-4 eq to ensure completion), the intermediate magnesium phenoxide is highly insoluble in THF. This can cause the reaction mixture to form a thick slurry, lowering the reaction rate and requiring vigorous mechanical stirring .

References

  • Title: US Patent 20140315878A1: Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents / Pfizer Limited URL
  • Title: Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

How to minimize unreacted intermediates in phenol-acetone condensation

Welcome to the Application Scientist Support Center. This guide is designed for researchers and process chemists troubleshooting the synthesis of Bisphenol A (BPA) via phenol-acetone condensation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and process chemists troubleshooting the synthesis of Bisphenol A (BPA) via phenol-acetone condensation. If you are experiencing stalled kinetics, low acetone conversion, or an accumulation of tertiary alcohol intermediates, this document provides the mechanistic causality and self-validating protocols required to optimize your workflow.

Mechanistic Causality: Why Intermediates Accumulate

To eliminate unreacted intermediates, we must first understand the kinetic bottlenecks of the condensation reaction. The synthesis of BPA is an acid-catalyzed electrophilic aromatic substitution.

According to comprehensive kinetic studies on modified ion-exchange resins 1, the reaction proceeds via a stepwise mechanism:

  • Adsorption & Activation: Acetone adsorbs onto the acidic active sites of the catalyst, forming a highly reactive carbonium ion (electrophile).

  • First Condensation: This electrophile attacks a phenol molecule, forming a tertiary alcohol intermediate .

  • Dehydration & Second Condensation: The tertiary alcohol is protonated, releasing water and forming a second carbonium ion, which rapidly reacts with a second phenol molecule to yield BPA.

When the reaction stalls, it is typically because the tertiary alcohol intermediate fails to undergo the second protonation step, or because the initial acetone activation is inhibited by competitive binding.

Mechanism Acetone Acetone Carbonium1 Carbonium Ion (Electrophile) Acetone->Carbonium1 Acid Catalyst (H+) Phenol1 Phenol (1st eq) TertAlcohol Tertiary Alcohol Intermediate Phenol1->TertAlcohol Phenol2 Phenol (2nd eq) BPA Bisphenol A (BPA) Phenol2->BPA Carbonium1->TertAlcohol + Phenol Carbonium2 Protonated Intermediate TertAlcohol->Carbonium2 + H+ / - H2O Water Water (Byproduct) TertAlcohol->Water Carbonium2->BPA + Phenol

Phenol-acetone condensation mechanism to Bisphenol A via carbonium ion intermediates.

Quantitative Analysis: Stoichiometry vs. Conversion

A common error in bench-scale synthesis is adhering too closely to the theoretical 2:1 (Phenol:Acetone) stoichiometry. Phenol must be supplied in significant molar excess. This excess does not merely drive Le Chatelier's principle; it acts as a nonpolar solvent matrix that stabilizes the intermediates and prevents localized acetone pooling, which otherwise leads to the formation of mesityl oxide or trisphenols 2.

Table 1: Effect of Phenol:Acetone Molar Ratio on Reaction Efficiency

Phenol:Acetone RatioAcetone Conversion (%)BPA Selectivity (%)Mechanistic Outcome
5:1 50%81%High unreacted acetone; elevated o,p'-BPA isomer formation.
7:1 75%90%Improved electrophilic attack; reduced tertiary alcohol pooling.
10:1 84%94%Optimal active site saturation; minimized side reactions.
20:1 ~84%~94%Plateau reached; excess phenol dilutes reaction rate unnecessarily.

(Data adapted from kinetic studies on Lewatit K1131S catalyzed condensation 1)

Troubleshooting Matrix & FAQs

Q: Why is my acetone conversion stalling below 60% despite extended reaction times?

A: Catalyst Inhibition via Water Accumulation. The condensation reaction produces water stoichiometrically. Sulfonic acid resins are highly hydrophilic. If water is not continuously removed, it competitively binds to the active acidic sites, creating a hydration sphere that physically blocks acetone from adsorbing. This halts the generation of the electrophilic carbonium ion 2. Solution: Implement azeotropic distillation or utilize chemical water-binding agents.

Q: My ion-exchange resin catalyst is losing activity rapidly. How do I prevent this?

A: Promoter Degradation or Insufficient Crosslinking. Standard macroreticular ion exchange resins require modification with alkylmercaptoamines (promoters) to achieve high selectivity 3. These mercaptan groups accelerate the electrophilic attack, drastically reducing the half-life of the tertiary alcohol intermediate. If your reactor exceeds 85 °C, these promoters thermally degrade, leaving the sulfonic sites vulnerable to fouling by heavy byproducts (chromans).

Troubleshooting Start High Unreacted Intermediates Detected CheckRatio 1. Check Phenol:Acetone Ratio Start->CheckRatio RatioLow Ratio < 5:1 Increase Phenol Excess CheckRatio->RatioLow No RatioOK Ratio ≥ 7:1 CheckRatio->RatioOK Yes CheckWater 2. Check System Water Content RatioLow->CheckWater RatioOK->CheckWater WaterHigh Water > 1% Apply Azeotropic Distillation CheckWater->WaterHigh No WaterOK Water < 1% CheckWater->WaterOK Yes CheckCat 3. Assess Catalyst & Promoter WaterHigh->CheckCat WaterOK->CheckCat CatDead Sulfonic Sites Blocked Regenerate Resin CheckCat->CatDead No CatOK Promoter Active CheckCat->CatOK Yes Optimum Optimal Conversion (>84% Acetone, >94% BPA Selectivity) CatDead->Optimum CatOK->Optimum

Decision matrix for troubleshooting unreacted intermediates in BPA synthesis.

Self-Validating Experimental Protocol: Batch BPA Synthesis

To ensure reproducibility and minimize unreacted intermediates, follow this self-validating batch protocol. Every critical step includes a validation gate to prevent downstream failures.

Phase 1: Reagent Preparation & Dehydration

  • Charge a 500 mL autoclave reactor with phenol.

  • Validation Gate 1: Perform a Karl Fischer titration on the phenol melt.

    • Causality: Excess water prematurely hydrates the catalyst's sulfonic acid sites.

    • Action: If water > 0.1 wt%, add a water-binding agent (e.g., anhydrous calcium chloride) or perform azeotropic distillation prior to proceeding 2.

Phase 2: Catalyst Conditioning 3. Add a macroreticular sulfonic acid resin (e.g., Lewatit K1131S) modified with a mercaptan promoter (e.g., cysteamine) at 5–10 wt% relative to total reactants.

  • Causality: The mercaptan promoter acts as a nucleophilic bridge, accelerating the electrophilic attack on the phenol ring and preventing the tertiary alcohol intermediate from pooling 3.

Phase 3: Controlled Condensation 4. Seal the reactor, initiate agitation, and heat the system to exactly 75 °C using a calibrated PID controller. 5. Slowly meter in acetone to achieve a final Phenol:Acetone molar ratio of 10:1. 6. Validation Gate 2: Monitor the exothermic temperature spike continuously.

  • Causality: The PID controller must maintain 75 ± 5 °C. Temperatures below 70 °C stall the reaction, leaving unreacted acetone. Temperatures above 85 °C provide the activation energy required for the thermodynamic isomerization of p,p'-BPA into the unwanted o,p'-BPA byproduct 1.

Phase 4: In-Process Monitoring 7. At t = 2 hours, extract a 1 mL aliquot. 8. Validation Gate 3: Analyze the aliquot via GC-FID or HPLC.

  • Action: If the tertiary alcohol intermediate peak is prominent, verify promoter integrity. If unreacted acetone is >20%, extend residence time or check for water accumulation.

Phase 5: Product Isolation 9. Cool the reaction mixture to precipitate the BPA-phenol adduct. 10. Filter the crystalline adduct and subject it to vacuum distillation to strip residual phenol, yielding >99.5% pure BPA.

References

  • An Efficient Continuous Catalytic Process for Production of Bisphenol A. ACS Omega. URL:[Link]

  • Production of Bisphenol A (BPA) By Green Technology. Engineering Technology Open Access Journal. URL:[Link]

  • Condensation of phenol and acetone on a modified macroreticular ion exchange resin catalyst. Frontiers of Chemical Science and Engineering. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Performance Comparison of Catalysts for 4-(2-Hydroxypropan-2-yl)phenol Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Context 4-(2-Hydroxypropan-2-yl)phenol (CAS 2948-47-2), commonly referred to as the BPA carbinol intermediate or 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Context

4-(2-Hydroxypropan-2-yl)phenol (CAS 2948-47-2), commonly referred to as the BPA carbinol intermediate or 2-(4-hydroxyphenyl)propan-2-ol, is a highly reactive tertiary alcohol. In industrial chemistry, it is the rate-limiting intermediate in the synthesis of Bisphenol A (BPA) and a primary metabolite in its environmental biodegradation[1].

For drug development professionals and materials scientists, isolating this compound in high purity is notoriously difficult. The tertiary benzylic alcohol is prone to two rapid side reactions:

  • Dehydration into p-isopropenylphenol under acidic conditions.

  • Over-condensation via a second electrophilic aromatic substitution with excess phenol to form BPA.

This guide objectively compares the catalytic systems used to synthesize and isolate 4-(2-Hydroxypropan-2-yl)phenol, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure high-yield isolation.

Synthetic Pathways & Catalyst Selection

The synthesis of 4-(2-Hydroxypropan-2-yl)phenol can be approached from three distinct mechanistic vectors: forward condensation, organometallic addition, and reverse depolymerization.

G A Phenol + Acetone Target 4-(2-Hydroxypropan-2-yl)phenol (Target Carbinol) A->Target Solid Acid Catalyst (e.g., Lewatit K1131S) B 4-Hydroxyacetophenone + MeMgBr B->Target Grignard Addition (THF, 0°C) C Bisphenol A (BPA) Sub1 p-Isopropenylphenol C->Sub1 Hydrothermal Cleavage (Base or HTW) Target->C + Phenol (Excess) Over-condensation Sub1->Target Hydration

Figure 1: Primary synthetic and degradative pathways for 4-(2-Hydroxypropan-2-yl)phenol.

Comparative Catalyst Performance

To successfully arrest the reaction at the carbinol stage, the choice of catalyst is paramount. Table 1 summarizes the performance of various catalytic systems based on recent literature and kinetic studies[2][3][4].

Table 1: Quantitative Comparison of Catalytic Systems
Catalyst SystemPathwayTemp (°C)Time (h)Conversion (%)Selectivity for Carbinol (%)Causality & Mechanistic Notes
Lewatit K1131S (IER) + 3-MPA Condensation70484.0~45-50High surface area resin. Thiol promoter accelerates initial carbinol formation but drives BPA formation if phenol is in excess[3].
Amberlyst-15 Condensation75678.0~60Macroporous solid acid. Lower cross-linking allows better diffusion of the bulky carbinol intermediate out of the pores.
HCl (Homogeneous) Condensation501270.0<20Poor selectivity. High byproduct formation (e.g., mesityl oxide) due to unconstrained aldol condensation of acetone.
ZnCl₂ / Amino-Alcohol Depolymerization100397.0N/AHighly efficient Lewis acid for upcycling BPA-PC plastic waste back to BPA and related monomers[2].
High-Temp Water (HTW) Hydrothermal Cleavage2501>90.0>85 (as IPP)Water acts as a general base catalyst, cleaving BPA to p-isopropenylphenol (IPP) without oligomerization[4][5].
MeMgBr / CeCl₃ Organometallic02>95.0>95Cerium suppresses enolization, forcing exclusive nucleophilic attack on the ketone. Highest purity route for lab scale.

*Note: In condensation routes, achieving high carbinol selectivity requires a strict 1:1 Phenol:Acetone stoichiometric ratio. Industrial settings use a 2:1 ratio to intentionally drive selectivity toward BPA.

Mechanistic Deep Dive: The Role of Thiol Promoters in Solid Acids

When using macroreticular ion exchange resins (IERs) like Lewatit K1131S, researchers often add thiol promoters such as 3-mercaptopropionic acid (3-MPA). Why? The causality lies in the electrophilicity of the intermediate. The thiol reacts with protonated acetone to form a hemithioacetal. This generates a sulfur-stabilized carbocation that is significantly more electrophilic than the corresponding oxygen-analog. This intermediate attacks the phenol ring rapidly, accelerating the rate-limiting step (carbinol formation)[3]. To isolate the carbinol, the reaction must be quenched immediately after this step by filtering off the heterogeneous catalyst before the second phenol molecule can attack.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes specific causality-driven steps to prevent the degradation of the target molecule.

Protocol A: Organometallic Synthesis via Grignard Addition (High-Purity Lab Scale)

This route is preferred for drug development professionals requiring >99% purity without BPA contamination.

  • Preparation of Organocerium Reagent:

    • Action: Suspend anhydrous CeCl₃ (1.1 eq) in dry THF and stir at room temperature for 2 hours, then cool to -78°C. Add MeMgBr (1.1 eq) dropwise.

    • Causality: 4-Hydroxyacetophenone contains an acidic phenolic proton and an enolizable ketone. CeCl₃ increases the nucleophilicity of the Grignard reagent while suppressing its basicity, preventing unwanted enolization or premature quenching.

  • Substrate Addition:

    • Action: Add 4-hydroxyacetophenone (1.0 eq, dissolved in THF) dropwise over 30 minutes. Stir for 2 hours at 0°C.

    • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active ketone spot and the appearance of a more polar spot confirms conversion.

  • Controlled Quenching (Critical Step):

    • Action: Quench the reaction strictly at 0°C using saturated aqueous NH₄Cl , not HCl.

    • Causality: The synthesized 4-(2-Hydroxypropan-2-yl)phenol is a tertiary benzylic alcohol. Using strong mineral acids (like HCl) during the quench will instantly protonate the hydroxyl group, leading to the elimination of water and the formation of p-isopropenylphenol. NH₄Cl provides a buffered, mildly acidic quench that safely destroys excess Grignard reagent without triggering dehydration.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30°C to prevent thermal degradation.

Protocol B: Controlled Condensation using Solid Acid Catalysts

This route is preferred for scale-up and process chemistry evaluations.

  • Reaction Setup:

    • Action: Combine Phenol (1.0 eq) and Acetone (1.0 eq) in a reactor. Add 5 wt% Lewatit K1131S (pre-washed with water and dried) and 0.5 mol% 3-MPA promoter.

    • Causality: Using a 1:1 stoichiometric ratio starves the reaction of the excess phenol required to drive the equilibrium toward Bisphenol A.

  • Thermal Control:

    • Action: Heat to exactly 50°C. Do not exceed 60°C.

    • Causality: Higher temperatures provide the activation energy required for the carbinol to dehydrate into a carbocation, which subsequently reacts with another phenol to form BPA[3].

  • Reaction Arrest & Validation:

    • Action: After 3 hours, arrest the reaction by physically filtering out the Lewatit K1131S resin.

    • Self-Validation (HPLC): Run an HPLC aliquot (C18 column, MeCN/Water gradient). The chromatogram should show a dominant peak for the carbinol intermediate (lower retention time) and minimal BPA (higher retention time). If BPA > 10%, reduce the reaction time or lower the temperature in the next iteration.

References

  • BenchChem. "4-(2-Hydroxypropan-2-yl)phenol | 2948-47-2 | Benchchem", BenchChem.
  • ACS Publications. "Chemical Upcycling of Poly(bisphenol A carbonate) Plastic Catalyzed by ZnX 2 via an Amino-Alcoholysis Strategy", ACS Publications.
  • Frontiers of Chemical Science and Engineering. "Condensation of phenol and acetone on a modified macroreticular ion exchange resin catalyst", ResearchGate.
  • The Journal of Organic Chemistry. "Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A", ACS Publications.
  • Green Chemistry. "Synthesis of p-isopropenylphenol in high-temperature water", RSC Publishing.

Sources

Comparative

Benchmarking 4-(2-Hydroxypropan-2-yl)phenol against other phenolic building blocks

As a Senior Application Scientist, selecting the right phenolic building block is rarely a matter of simple substitution; it requires a fundamental understanding of molecular reactivity, steric constraints, and downstrea...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right phenolic building block is rarely a matter of simple substitution; it requires a fundamental understanding of molecular reactivity, steric constraints, and downstream application goals.

For decades, Bisphenol A (BPA) and simple monofunctional phenols like 4-tert-butylphenol have dominated the synthesis of polycarbonates, epoxy resins, and specialty modifiers. However, the emergence of 4-(2-Hydroxypropan-2-yl)phenol (CAS: 2948-47-2)—a compound featuring both a phenolic hydroxyl group and a tertiary alcohol—has introduced a paradigm shift in material science and environmental bioremediation.

This guide objectively benchmarks 4-(2-Hydroxypropan-2-yl)phenol against traditional phenolic alternatives, providing the mechanistic rationale and self-validating experimental frameworks necessary for advanced formulation and research.

Mechanistic Profiling: The Dual-Reactivity Advantage

The structural uniqueness of 4-(2-Hydroxypropan-2-yl)phenol lies in its dual functional groups. While traditional building blocks like BPA rely on two identical phenolic -OH groups for linear step-growth polymerization, 4-(2-Hydroxypropan-2-yl)phenol possesses a highly reactive benzylic tertiary alcohol .

  • In Polymer Synthesis: Under Lewis acid catalysis, the tertiary alcohol readily dehydrates to form a stable benzylic carbocation. This internal electrophile aggressively attacks the electron-rich phenolic rings of adjacent molecules via Friedel-Crafts alkylation. The result is not a linear plastic, but a Hyper-Cross-Linked Polymer (HCP) with immense surface area, ideal for gas adsorption or catalytic scaffolds.

  • In Environmental Profiling: 4-(2-Hydroxypropan-2-yl)phenol is the primary stable metabolite generated during the microbial ipso-substitution of BPA . Tracking its formation is the gold standard for validating the efficacy of bioremediation workflows.

Quantitative Benchmarking Data

To aid in rational material design, the following table synthesizes the physicochemical and functional metrics of 4-(2-Hydroxypropan-2-yl)phenol against standard industry alternatives.

Property / Metric4-(2-Hydroxypropan-2-yl)phenolBisphenol A (BPA)4-tert-butylphenol (PTBP)Hydroquinone
CAS Number 2948-47-280-05-798-54-4123-31-9
Reactive Sites 1 Phenolic OH, 1 Tertiary OH2 Phenolic OH1 Phenolic OH2 Phenolic OH
Primary Application HCPs, Porous ScaffoldsPolycarbonates, EpoxiesChain End-CapperAntioxidant, Reductant
LogP (Hydrophobicity) ~1.5 (Predicted)3.43.30.59
Polymer Topology 3D Hyper-Cross-Linked1D Linear ThermoplasticChain TerminationLinear / Copolymers
Endocrine Disruption Low (Metabolite)High (Known EDC)ModerateLow

Logical Workflows & Pathway Visualization

The following diagram illustrates the divergent synthetic and metabolic pathways of these phenolic building blocks, highlighting why 4-(2-Hydroxypropan-2-yl)phenol serves as both an endpoint for BPA degradation and a starting point for advanced materials.

G BPA Bisphenol A (BPA) High Endocrine Disruption Polymerization Step-Growth Polymerization BPA->Polymerization + Phosgene Degradation Microbial Cleavage (ipso-substitution) BPA->Degradation Environmental Fate HPP 4-(2-Hydroxypropan-2-yl)phenol Dual-Site Reactivity FCA Friedel-Crafts Alkylation HPP->FCA + Lewis Acid (FeCl3) PTBP 4-tert-butylphenol Monofunctional End-Capper PTBP->Polymerization Chain Termination Degradation->HPP Primary Metabolite

Logical relationship of phenolic building blocks in synthesis and degradation pathways.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the analytical checkpoints to prevent false positives in your data.

Protocol A: Synthesis of Hyper-Cross-Linked Polymers via Friedel-Crafts Alkylation

Objective: Utilize the tertiary alcohol of 4-(2-Hydroxypropan-2-yl)phenol as an internal cross-linker to generate high-surface-area porous materials.

  • Monomer Preparation: Dissolve 5.0 mmol of 4-(2-Hydroxypropan-2-yl)phenol in 20 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Causality: Anhydrous conditions are critical; ambient moisture will instantly hydrolyze the Lewis acid catalyst, quenching the reaction.

  • Catalyst Injection: Rapidly add 15.0 mmol of anhydrous Iron(III) chloride (FeCl₃). The solution will immediately darken, indicating the formation of the benzylic carbocation.

  • Thermal Cross-Linking: Heat the mixture to 80°C under reflux for 24 hours to drive the electrophilic aromatic substitution across adjacent phenolic rings.

  • Purification: Cool to room temperature, precipitate the resulting polymer network in methanol, and wash extensively via Soxhlet extraction (methanol/THF) to remove trapped FeCl₃.

  • Self-Validation Checkpoint (FTIR Analysis): Analyze the purified polymer via FTIR. You must observe the complete disappearance of the broad tertiary alcohol -OH stretch at ~3400 cm⁻¹. If the -OH stretch remains, it indicates that the Lewis acid was deactivated by moisture or the thermal energy was insufficient to drive carbocation formation. This spectral check guarantees the integrity of the cross-linked network.

Protocol B: LC-MS/MS Monitoring of BPA Biodegradation

Objective: Benchmark the environmental degradation of BPA by tracking its stoichiometric conversion into 4-(2-Hydroxypropan-2-yl)phenol.

  • Inoculation: Inoculate a minimal salt medium containing 50 mg/L of BPA with a standardized culture of Sphingomonas sp. (strain TTNP3).

  • Temporal Sampling: Extract 1 mL aliquots at 0, 12, 24, and 48 hours. Immediately quench the enzymatic activity by adding 1 mL of ice-cold LC-MS grade methanol.

  • Centrifugation & Filtration: Centrifuge at 14,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis: Run the samples using Electrospray Ionization in negative mode (ESI-). Monitor the parent BPA peak ( m/z 227 [M-H]⁻) and the metabolite 4-(2-Hydroxypropan-2-yl)phenol peak ( m/z 151 [M-H]⁻).

  • Self-Validation Checkpoint (Mass Balance): Calculate the molar depletion of BPA against the molar appearance of 4-(2-Hydroxypropan-2-yl)phenol and hydroquinone. If the mass balance drops below 90%, it definitively proves that alternative, unmonitored degradation pathways (e.g., aromatic ring cleavage) are occurring in your bioreactor. You must then adjust your metabolic model accordingly rather than assuming complete mineralization .

Conclusion

When benchmarking phenolic building blocks, 4-(2-Hydroxypropan-2-yl)phenol stands out not as a simple drop-in replacement for BPA, but as a specialized monomer offering orthogonal reactivity. Its ability to undergo self-contained Friedel-Crafts alkylation makes it superior for synthesizing porous scaffolds, while its role as a primary BPA metabolite makes it an indispensable biomarker for environmental scientists. By adhering to the self-validating protocols outlined above, researchers can confidently leverage its unique chemical topology.

References

  • 4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238. PubChem. Available at: [Link]

  • Enhanced Photocatalytic Removal of Tetrabromobisphenol A by Magnetic CoO@graphene Nanocomposites under Visible-Light Irradiation. ACS Applied Energy Materials. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-(2-Hydroxypropan-2-yl)phenol

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we handle. The safe and compliant disposal of chemical reagents is not...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we handle. The safe and compliant disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Hydroxypropan-2-yl)phenol, a phenolic compound requiring meticulous handling due to its specific hazard profile. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Risk Assessment: Understanding the "Why"

4-(2-Hydroxypropan-2-yl)phenol (CAS No. 2948-47-2) is a derivative of phenol and shares the toxicological concerns associated with this class of compounds.[1] Its potential for causing significant harm necessitates a thorough understanding of its hazards before any handling or disposal operations commence. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 1: GHS Hazard Summary for 4-(2-Hydroxypropan-2-yl)phenol [2][3]

Hazard ClassificationPictogramSignal WordHazard Statement (Code)
Serious Eye Damage alt text Danger Causes serious eye damage (H318)
Acute Toxicity (Oral) alt text Warning Harmful if swallowed (H302)
Skin Irritation alt text Warning Causes skin irritation (H315)
Specific Target Organ Toxicity alt text Warning May cause respiratory irritation (H335)

Expert Insight: The "Danger" signal word associated with serious eye damage (H318) is of paramount concern.[2][3] Unlike eye irritation, which is reversible, eye damage implies a risk of permanent impairment or blindness. This elevates the requirement for stringent eye protection beyond standard safety glasses to chemical safety goggles. Furthermore, as a phenolic compound, it is recognized as a priority water pollutant by the EPA due to its profound toxicity to aquatic life.[1] Therefore, under no circumstances should this chemical or its residues be released into the environment via drains or standard waste streams.[4][5]

Pre-Disposal Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of waste generation. This proactive approach prevents accidental mixing of incompatible chemicals and ensures the waste stream is correctly identified for final disposal.

Personal Protective Equipment (PPE): Before handling the pure compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Tight-sealing chemical safety goggles are mandatory, as per OSHA regulations 29 CFR 1910.133.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[8]

Waste Segregation Protocol:

  • Designate a Waste Stream: 4-(2-Hydroxypropan-2-yl)phenol waste must be collected as hazardous chemical waste.[9] It should not be mixed with non-hazardous or biological waste.

  • Check for Incompatibilities: This compound is incompatible with strong acids, strong bases, and oxidizing agents.[6] Co-disposal with these materials can lead to hazardous reactions. Therefore, maintain a separate, dedicated waste container for this and structurally similar phenolic compounds.

  • Use Appropriate Containers: Waste must be collected in a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(2-Hydroxypropan-2-yl)phenol," and the associated hazard symbols (Corrosive, Harmful).

Step-by-Step Disposal and Decontamination Procedures

A. Disposal of Unused or Waste 4-(2-Hydroxypropan-2-yl)phenol:

  • Transfer: Carefully transfer the chemical waste into the designated, properly labeled hazardous waste container. Avoid creating dust if handling the solid form.[4][6]

  • Seal: Securely close the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Store: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.[7] This area should be away from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will manage the final disposal through a licensed chemical destruction facility, typically via controlled incineration.[4]

B. Management of Contaminated Labware and PPE: Items with trace contamination, such as pipette tips, empty vials, or gloves, must also be treated as hazardous waste.

  • Collection: Collect these items in a sealable, puncture-proof container or a durable plastic bag.[9]

  • Labeling: Clearly label the container "Hazardous Waste - Phenol Contaminated Debris."

  • Disposal: This container should be disposed of through your institution's EHS office, often placed within a larger solid hazardous waste drum. Do not mix this waste with regular trash or biological waste streams.[9]

C. Emergency Spill Response Protocol: In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[5]

  • Secure the Area: Control access to the spill location. If the material is a solid, eliminate all ignition sources as a precaution.[4][5]

  • Don PPE: Before re-entering, don the appropriate PPE, including a respirator if significant dust is present.

  • Contain and Clean:

    • For Solids: Gently sweep or shovel the material into a suitable container for disposal.[6] Use methods that avoid generating dust.

    • For Solutions: Cover and absorb the spill with an inert material such as sand, vermiculite, or a chemical sorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Final Decontamination: Once the bulk of the spill is collected, decontaminate the area with soap and water. Collect all cleanup materials and residues in a sealed container for hazardous waste disposal.

  • Prohibit Sewer Disposal: Under no circumstances should the spill or cleanup materials be washed into a sewer or drain.[5]

The Disposal Decision Workflow

The logical flow from waste generation to final disposition is critical for ensuring a self-validating and compliant protocol. The following diagram illustrates this decision-making pathway.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Institutional Disposal Pathway Start Identify Waste: 4-(2-Hydroxypropan-2-yl)phenol or Contaminated Material Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) Start->Segregate Crucial First Step Container Select Appropriate Container (HDPE, Sealed) Segregate->Container Label Label Container Correctly (Name, Hazards, Date) Container->Label Store Store Temporarily in Designated Area Label->Store Hand-off to EHS Process ContactEHS Contact EHS for Pickup Store->ContactEHS FinalDisp Final Disposition by Licensed Facility (e.g., Incineration) ContactEHS->FinalDisp Regulatory Compliance

Caption: Disposal workflow for 4-(2-Hydroxypropan-2-yl)phenol waste.

Regulatory and Compliance Imperatives

The disposal of 4-(2-Hydroxypropan-2-yl)phenol is governed by multiple regulatory bodies. While this guide provides best practices, it is not a substitute for local, state, and federal regulations.

  • Environmental Protection Agency (EPA): Phenol and its derivatives are designated as hazardous substances under the Clean Water Act and other federal statutes.[11][12] Disposal must comply with the Resource Conservation and Recovery Act (RCRA).

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of chemical hazards and provide appropriate training and PPE.[13]

The Golden Rule of Disposal: Always consult your institution's Environmental Health and Safety (EHS) office. They are the definitive authority on specific procedures, container types, labeling requirements, and pickup schedules for your location. They will ensure your disposal practices are fully compliant with all relevant regulations.

By adhering to these detailed protocols, you not only ensure your personal safety but also uphold the highest standards of scientific responsibility and environmental protection.

References

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • PubChem. 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • CATO Research Chemicals Inc. (2025, September 9). Safety Data Sheet. [Link]

  • Patsnap Eureka. (2026, March 11). Optimize Waste Management In Phenolic Resin Industry. [Link]

  • Zhengzhou Kerton Chemical Co., Ltd. (2025, March 24). Three methods for Removal Phenolic Compounds from Wastewater. [Link]

  • NextSDS. 4-(2-hydroxypropyl)phenol — Chemical Substance Information. [Link]

  • NextSDS. 4-(2-hydroxypropan-2-yl)phenol — Chemical Substance Information. [Link]

  • IntechOpen. (2022, January 7). Physiochemical Properties and Removal Methods of Phenolic Compounds from Waste Waters. [Link]

  • Atelo. (2018, October 16). Safety Data Sheet (SDS) per OSHA HazCom 2012. [Link]

  • Bio-Rad. (2020, September 14). Safety Data Sheet. [Link]

  • Rasayan Journal of Chemistry. NATURAL WATERS AND INDUSTRIAL WASTEWATER, WASTEWATER WITH PHENOL-CONTAINING COMPOUNDS, METHODS OF WATER PURIFICATION. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol - Regulations and Advisories. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol - Production, Import/Export, Use, and Disposal. [Link]

  • NextSDS. 4-(2-amino-1-hydroxypropan-2-yl)phenol hydrochloride — Chemical Substance Information. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

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Handling

Comprehensive Safety and Handling Protocol for 4-(2-Hydroxypropan-2-yl)phenol (CAS 2948-47-2)

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize 4-(2-Hydroxypropan-2-yl)phenol. Widely recognized as a critical chemical intermediate and the primar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize 4-(2-Hydroxypropan-2-yl)phenol. Widely recognized as a critical chemical intermediate and the primary metabolite generated during the microbial biodegradation of Bisphenol A (BPA) via ipso substitution by bacteria such as Sphingomonas sp. strain TTNP3[1], its hazard profile is often underestimated.

This guide transcends standard Safety Data Sheets (SDS) by providing a self-validating, causality-driven operational framework. We do not just list what personal protective equipment (PPE) to wear; we explain why the molecular properties of this phenolic compound dictate specific engineering controls and handling procedures.

Hazard Profile and the Causality of PPE Selection

To build a robust safety system, we must first understand the mechanistic reasons behind the chemical's hazards. 4-(2-Hydroxypropan-2-yl)phenol (Molecular Formula: C9H12O2) carries several critical GHS classifications[2] that directly inform our PPE strategy:

  • Acute Tox. 4 (H302, H312, H332) : Harmful via oral, dermal, and inhalation routes. The phenolic hydroxyl group facilitates rapid dermal absorption, meaning any skin contact can lead to systemic toxicity[2].

  • Skin Irrit. 2 (H315) & Eye Dam. 1 (H318) : Phenol derivatives cause rapid protein denaturation in tissues. The risk of severe, irreversible corneal damage (H318) mandates eye protection that completely seals the ocular area[2].

  • STOT SE 3 (H336) : May cause drowsiness or dizziness. This indicates central nervous system (CNS) depression upon inhalation of airborne dust, necessitating strict engineering controls[2].

Table 1: Quantitative Hazard Profile & Required PPE
Hazard ClassificationGHS CodeMechanistic RiskRequired PPE
Acute Toxicity H302, H312, H332Rapid systemic absorption via dermal/mucosal routesDouble-gloving (Neoprene outer, Nitrile inner)
Skin Irritation H315Protein denaturation of the epidermisFlame-resistant lab coat, closed-toe shoes
Severe Eye Damage H318Irreversible corneal damage from particulatesChemical splash goggles or full face shield
STOT SE 3 H336CNS depression (drowsiness/dizziness)Handling restricted to certified fume hood

Quantitative Data: Glove Permeation Specifications

Standard 4-mil nitrile exam gloves offer only temporary splash protection against phenolic compounds. Because phenols can rapidly degrade the polymer matrix of thin gloves, extended handling requires thicker elastomers[3][4].

Table 2: Glove Breakthrough Times for Phenolic Compounds

(Data extrapolated from standard ASTM F739 permeation testing for phenols)[3][4]

Glove MaterialThicknessBreakthrough TimeDegradation RatingOperational Suitability
Standard Nitrile 4-5 mil< 10 minutesPoorIncidental splash only (Immediate change required)
Heavy-Duty Nitrile 8-11 mil30 - 60 minutesGoodShort-term handling / Weighing
Neoprene > 15 mil> 480 minutesExcellentExtended handling / Primary choice

Operational Workflow Visualization

Handling_Protocol A 1. Hazard Assessment CAS 2948-47-2 (Phenolic Solid) B 2. Engineering Controls Fume Hood (Face Velocity 80-120 fpm) A->B C 3. PPE Donning Neoprene Gloves, Face Shield, Lab Coat B->C D 4. Enclosed Transfer Anti-static Weighing & Sealed Vials C->D E 5. Decontamination 70% EtOH Surface Wipe D->E F 6. Waste Segregation Halogen-Free Organic Disposal E->F

Figure 1: Safe handling and operational workflow for 4-(2-Hydroxypropan-2-yl)phenol.

Step-by-Step Methodology: Powder Weighing and Solubilization

To ensure trustworthiness and safety, every protocol must be a self-validating system. Follow this methodology when preparing stock solutions of 4-(2-Hydroxypropan-2-yl)phenol.

Step 1: System Initialization & Engineering Controls

  • Action : Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

  • Causality : This velocity is optimal to capture airborne particulates (mitigating H332 and H336 risks) without causing excessive turbulence that would disturb the analytical balance[2].

  • Self-Validation : Tape a small piece of Kimwipe to the bottom of the sash; a steady, gentle inward pull confirms negative pressure without disruptive vortexes.

Step 2: PPE Donning

  • Action : Equip a flame-resistant lab coat, chemical splash goggles, and double gloves (inner: 4-mil nitrile; outer: 8-mil neoprene).

  • Causality : The H318 classification dictates that any particulate contact with the ocular mucosa can cause irreversible damage[2]. Neoprene provides superior breakthrough resistance (>480 min) against phenolic permeation[3][4].

Step 3: Static Mitigation

  • Action : Wipe the exterior of the chemical container and the balance draft shield with an anti-static wipe.

  • Causality : Phenolic powders hold static charges, leading to aerosolization and inaccurate mass readings.

Step 4: Enclosed Transfer

  • Action : Using a grounded stainless-steel spatula, transfer the required mass of the powder into a pre-tared, sealable glass vial. Seal the vial before removing it from the balance area.

  • Self-Validation : Ensure the balance reading stabilizes within 3 seconds; fluctuation indicates draft interference or static buildup.

Step 5: Solubilization

  • Action : Inject the chosen solvent (e.g., methanol or DMSO) directly into the sealed vial through a septum, or open the vial only within the fume hood.

  • Self-Validation : Visually inspect the vial for complete dissolution before removing it from the hood to ensure no dry powder remains that could aerosolize in the general lab environment.

Step 6: Decontamination

  • Action : Wipe down the spatula, balance, and hood surface with a 70% ethanol solution, followed by distilled water.

  • Causality : Phenols are highly soluble in alcohols. Using ethanol ensures the complete dissolution and removal of micro-spills, whereas water alone would be ineffective.

Step-by-Step Methodology: Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent dermal exposure and inhalation.

Solid Spill Cleanup Protocol:

  • Evacuate and Ventilate : Clear personnel from the immediate area and ensure room ventilation is active.

  • Don Heavy-Duty PPE : Upgrade to a half-mask respirator with P100/Organic Vapor cartridges if the spill is outside a fume hood.

  • Dust Suppression (Critical Step) : Cover the spilled powder with absorbent pads lightly dampened with water or 70% ethanol. Never dry sweep , as this will aerosolize the phenolic dust and trigger H332/H336 inhalation hazards[2].

  • Collection : Use a non-sparking scoop to collect the dampened material and place it into a compatible, sealable hazardous waste container.

  • Surface Decontamination : Wash the spill area thoroughly with a dilute sodium hydroxide solution (which converts the phenol to a highly water-soluble phenoxide salt), followed by a water rinse.

Waste Disposal Plan:

  • Collect all solid waste, contaminated PPE, and liquid phenolic waste in clearly labeled, halogen-free organic waste containers .

  • Do not mix phenolic waste with strong oxidizers or acidic solutions, as this can trigger exothermic reactions.

References

  • NextSDS. "4-(2-hydroxypropan-2-yl)phenol — Chemical Substance Information." NextSDS Chemical Database.
  • Benchchem. "4-(2-Hydroxypropan-2-yl)phenol | 2948-47-2." Benchchem Product Catalog.
  • Duke University Occupational & Environmental Safety Office. "Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report." Duke University.
  • Columbia University Research. "Chemical Resistance Guide." Columbia University.

Sources

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